proto-oncogene protein Pbx3
Description
Properties
CAS No. |
146150-81-4 |
|---|---|
Molecular Formula |
C35H64N5O8PS |
Synonyms |
proto-oncogene protein Pbx3 |
Origin of Product |
United States |
Molecular Mechanisms of Proto Oncogene Protein Pbx3 Function
DNA-Binding Specificity and Transcriptional Regulation by Proto-Oncogene Protein Pbx3
The function of Pbx3 as a transcriptional regulator is fundamentally linked to its ability to bind DNA. Unlike some other members of the PBX family, Pbx3 possesses unique DNA-binding properties that allow it to act as both an independent and a cooperative regulator of gene expression. mdpi.comnih.gov
Identification of Pbx3 Consensus DNA Binding Sequences
A key feature that distinguishes Pbx3 from other PBX proteins is its capacity to form stable and specific interactions with DNA as a monomer or a homodimer without needing a cofactor. mdpi.com Through binding site selection strategies, the optimal consensus DNA binding sequence for Pbx3 acting alone has been identified as TGATTGATTTGAT . mdpi.comnih.gov
However, Pbx3 also frequently functions as part of a heterodimeric or heterotrimeric complex with other transcription factors, most notably HOX proteins. nih.gov When Pbx3 forms a complex with certain HOX proteins, such as Hoxc-6, the consensus binding sequence changes to TGATTTAT . nih.gov This cooperative binding enhances the DNA binding specificity of the HOX proteins. nih.gov The interaction between PBX proteins and HOX proteins is mediated by a highly conserved hexapeptide motif in the HOX protein. researchgate.net
| Pbx3 Complex | Consensus DNA Binding Sequence |
| Pbx3 (Monomer/Homodimer) | TGATTGATTTGAT |
| Pbx3-Hoxc-6 (Heterodimer) | TGATTTAT |
Global Transcriptional Regulatory Programs Modulated by Pbx3
Pbx3 is a significant transcriptional regulator that influences broad cellular programs, particularly those involved in cancer development and progression. mdpi.com Its expression is linked to aggressive disease and is both a regulator and a target of key signaling pathways that maintain a malignant phenotype. mdpi.com These pathways include:
MEK/ERK Pathway : Pbx3 is involved in a positive feedback loop with the MEK/ERK signaling pathway. mdpi.comnih.gov Activation of this pathway can lead to increased Pbx3 expression, which in turn can further promote signaling. mdpi.comresearchgate.net
WNT Pathway : Pbx3 expression can be increased in response to canonical WNT signaling. mdpi.comresearchgate.net
AKT Pathway : Pbx3 can enhance signaling through the AKT pathway by activating the expression of an AKT activator protein. mdpi.comresearchgate.net
Through its influence on these core pathways, Pbx3 promotes programs associated with cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), which is critical for invasion and metastasis. mdpi.comresearchgate.net Additionally, research in the context of MLL-rearranged acute myeloid leukemia (AML) has shown that Pbx3 upregulation contributes to the suppression of the type I interferon response, a key immune signaling pathway. researchgate.net
Direct and Indirect Transcriptional Targets of Pbx3
Pbx3 exerts its influence by directly or indirectly controlling the expression of a wide array of target genes. It can act as either a transcriptional activator or repressor depending on the cellular context and its binding partners. nih.govnih.gov
A hallmark of Pbx3 function is its critical role in regulating the expression of the HOXA gene cluster, particularly in hematological malignancies like acute myeloid leukemia (AML). mdpi.comaacrjournals.org Pbx3 is consistently co-expressed with HOXA9 in various subtypes of AML and is considered a crucial pathologic cofactor. ashpublications.orgnih.gov The cooperation between Pbx3 and MEIS1 is sufficient to drive the upregulation of endogenous Hoxa genes. aacrjournals.org Knockdown of PBX3 in MLL-rearranged AML cells leads to a significant downregulation of HOXA gene expression. aacrjournals.org This regulatory relationship is essential for leukemic transformation and the survival of NPM1-mutated leukemic cells. aacrjournals.orgmdpi.com
Pbx3 plays a direct role in suppressing apoptosis and promoting cell proliferation by modulating key tumor suppressor and survival networks.
p53 and p21 : Research has demonstrated that Pbx3 can directly bind to the promoter of the tumor suppressor gene p53 and suppress its transcriptional activity. nih.gov This repression leads to a significant decrease in the expression of p21 (also known as WAF1/p21 or CDKN1A), a downstream target of p53 and a critical cell cycle inhibitor. nih.govmdpi.com The downregulation of the p53/p21 axis by Pbx3 results in reduced apoptosis and increased cell proliferation. nih.gov
Bcl-2 : Pbx3 also influences the expression of the anti-apoptotic protein Bcl-2. nih.gov Studies have shown that conditions leading to increased PBX3 expression can also result in elevated levels of BCL2, suggesting a regulatory connection that promotes cell survival. nih.gov The Bcl-2 family of proteins are central regulators of apoptosis, with Bcl-2 itself preventing cell death. um.esmdpi.com
Recent findings have linked Pbx3 to the transcriptional reprogramming of cellular metabolism, a hallmark of cancer.
G6PD : Pbx3 has been identified as a novel transcriptional regulator of Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP). ijbs.comnih.gov Pbx3 directly binds to the G6PD promoter to enhance its transcription. ijbs.comnih.gov This activation of the PPP provides tumor cells with essential building blocks for macromolecule biosynthesis and increases their antioxidant capacity, thereby promoting tumor progression. ijbs.commdpi.com
HMGCR : Pbx3 also regulates cholesterol biosynthesis by directly targeting 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR), the rate-limiting enzyme in this pathway. nih.govresearchgate.net Mechanistically, Pbx3 binds to the HMGCR promoter, increasing its transcriptional activity and subsequent protein expression. nih.govresearchgate.net This leads to enhanced cholesterol production, which supports the growth and tumorigenic potential of cancer cells, particularly in hepatocellular carcinoma. nih.gov
Influence on Extracellular Matrix Remodeling Genes (e.g., MMP9)
This compound has been identified as a significant regulator of genes involved in the remodeling of the extracellular matrix (ECM), a critical process in both normal development and pathological conditions like cancer metastasis. medsci.orgnih.gov The ECM is a complex network of proteins and polysaccharides, and its degradation and restructuring are mediated by enzymes such as matrix metalloproteinases (MMPs). medsci.orgnih.govnih.gov
One of the key genes in this process influenced by Pbx3 is MMP9. Research in gastric cancer has demonstrated that the overexpression of Pbx3 leads to an increase in MMP9 activity. mdpi.comnih.gov MMP9 is a protease known for its ability to degrade components of the ECM, thereby facilitating cell invasion and migration. nih.govnih.gov The upregulation of MMP9 activity by Pbx3 is considered a contributing factor to the enhanced invasive and metastatic potential of cancer cells. mdpi.comnih.gov This connection suggests that Pbx3 plays a role in promoting tumor progression by modulating the cellular environment through the regulation of ECM-degrading enzymes. mdpi.comnih.gov The activation of the AKT signaling pathway has been suggested as a possible mechanism through which Pbx3 exerts this effect on MMP9. nih.gov
Transcriptional Impact on Stem Cell-Associated Genes (e.g., SOX2, SALL2)
Pbx3 exerts a notable influence on the transcriptional landscape of genes associated with stem cell characteristics. This regulatory function is crucial, as the acquisition of a stem-like phenotype is linked to tumor initiation and aggressive disease. mdpi.com Pbx3 has been shown to upregulate key transcription factors that define stemness, including SOX2 and SALL2. mdpi.comresearchgate.net The increased expression of these genes by Pbx3 can confer a tumor-initiating cell (TIC) phenotype, which is characterized by enhanced self-renewal and proliferative capabilities. mdpi.com This transcriptional control over stem cell-associated genes highlights Pbx3's role in promoting oncogenic properties beyond simple cell proliferation. mdpi.comresearchgate.net
Regulation of Signaling Pathway Components (e.g., Flt3, Trib2)
Pbx3 plays a pivotal role in modulating critical signaling pathways that govern cell proliferation and survival, in part by regulating the expression of key pathway components. Its interaction with other transcription factors, particularly MEIS1 and HOXA9, is essential for this regulatory function. nih.govnih.gov Two well-documented targets are FMS-like tyrosine kinase 3 (Flt3) and Tribbles 2 (Trib2). nih.govnih.govhaematologica.orghaematologica.org
Flt3 is a tyrosine kinase receptor that is crucial for the proliferation and survival of hematopoietic stem cells. nih.govphysiology.org The transcription of Flt3 is dependent on the formation of a complex involving Meis1 and Pbx3. nih.govashpublications.orgashpublications.orghaematologica.org Studies have shown that the dimerization of Pbx3 and Meis1 is required for the induction of Flt3 expression. nih.govnih.gov This regulation is part of a larger complex, often including HOXA9, which binds to enhancer regions of the Flt3 gene to drive its transcription. physiology.org
Trib2, a pseudokinase, is another important downstream target. nih.govresearchgate.net It is involved in pro-oncogenic signaling, including the AKT pathway, and is associated with increased cell proliferation and survival. nih.govresearchgate.net Similar to Flt3, the optimal transcriptional induction of Trib2 requires the cooperative binding of a Pbx3-Meis1 dimer. nih.gov Blocking this dimerization has been shown to abrogate the stimulatory effect on Trib2 transcription. nih.gov
The table below summarizes the research findings on Pbx3's regulation of these signaling components.
| Target Gene | Regulated By | Functional Consequence | Supporting Findings |
| Flt3 | Pbx3/Meis1/Hoxa9 complexes | Promotes proliferation and survival of hematopoietic stem cells | Expression is dependent on Pbx3/Meis1 dimerization. nih.govnih.gov Depletion of Pbx3 results in significant downregulation of Flt3. ashpublications.org |
| Trib2 | Pbx3/Meis1 complexes | Upregulation of AKT signaling, increased cell proliferation and survival | Expression is dependent on Pbx3/Meis1 dimerization. nih.govnih.gov |
Protein-Protein Interactions of this compound
The function of Pbx3 as a transcription factor is fundamentally dependent on its ability to interact with other proteins, particularly other homeodomain-containing transcription factors. ontosight.aiontosight.ai These interactions are crucial for DNA binding specificity, stability, and the recruitment of other regulatory proteins.
Interactions with HOX Proteins and Formation of Heterodimeric/Trimeric Complexes
Pbx3 is a critical cofactor for many HOX proteins, which are master regulators of embryonic development and are frequently dysregulated in cancer. ashpublications.orgwikipedia.org Pbx proteins, including Pbx3, form heterodimeric complexes with HOX proteins (from paralog groups 1 to 10), an interaction mediated by a conserved hexapeptide motif in the HOX protein. researchgate.netembopress.orgresearchgate.net This interaction significantly increases the DNA-binding affinity and selectivity of the HOX-Pbx complex for specific target sequences, thereby modulating the transcription of downstream genes. ashpublications.orgresearchgate.netnih.gov
Furthermore, these heterodimers can serve as a scaffold for the formation of higher-order trimeric complexes. researchgate.netnih.govtandfonline.com These complexes often include a third partner, such as a MEIS protein, which further refines the regulatory activity. nih.govtandfonline.com In the context of leukemogenesis, the formation of a trimeric complex involving HOXA9, Pbx3, and MEIS1 is a well-established driver of the disease. nih.govashpublications.orgnih.gov The synergistic effect of Pbx3 and HOXA9 in promoting leukemia is dependent on their direct interaction to form these functional complexes. ashpublications.org Disrupting the interaction between HOX and PBX proteins has been shown to be a viable strategy to selectively kill leukemic cells that overexpress these genes. ashpublications.org
Cooperative Mechanisms with MEIS Proteins and Their Functional Consequences
The cooperation between Pbx3 and MEIS proteins, particularly MEIS1, is a cornerstone of their oncogenic activity, especially in leukemia. nih.govhaematologica.orgnih.govresearchgate.net This cooperation occurs through multiple mechanisms:
Protein Stabilization: A primary function of the Pbx3-MEIS1 interaction is the stabilization of the MEIS1 protein. nih.govhaematologica.orgbiorxiv.org Pbx3 binds directly to MEIS1, a process that shields MEIS1 from ubiquitination and subsequent degradation by the proteasome. nih.govnih.govresearchgate.net This protection significantly extends the half-life of MEIS1, leading to higher intracellular protein levels and enhanced activity. nih.govnih.gov
Transcriptional Co-activation: Pbx3 and MEIS1 form heterodimers that are essential for activating the transcription of key downstream target genes, such as Flt3 and Trib2. nih.govhaematologica.org The dimerization is a prerequisite for their cooperative function in enhancing the transforming activity of HOXA9. nih.govresearchgate.net
Formation of High-Affinity DNA-Binding Complexes: Pbx3 is essential for the formation of high-affinity quaternary complexes containing HOXA9, MEIS1, Pbx3, and DNA. nih.govhaematologica.org The Pbx3-MEIS1 dimer is considered the actual cooperating entity with HOXA9, and the formation of this trimeric complex on the DNA is rate-limiting for leukemogenesis. nih.govresearchgate.net
Transcriptional Feedback Loop: Beyond protein stabilization, Pbx3 also cooperates genetically with MEIS1. Overexpression of Pbx3 can lead to an increase in the transcription of the endogenous Meis1 gene, creating a positive feedback loop that amplifies their oncogenic signaling. nih.govhaematologica.org
The functional consequences of this cooperation are profound. Blocking the dimerization between Pbx3 and MEIS1 abrogates their ability to enhance proliferation and colony formation in cells transformed by HOXA9. nih.gov This underscores that the Pbx3-MEIS1 dimer, not just the individual proteins, is the critical functional unit. nih.govhaematologica.org
The table below details the cooperative mechanisms between Pbx3 and MEIS proteins.
| Mechanism | Description | Functional Consequence |
| Protein Stabilization | Pbx3 binds to Meis1, preventing its ubiquitination and proteasomal degradation. nih.govnih.govbiorxiv.org | Increased half-life and stability of Meis1 protein. nih.gov |
| Transcriptional Co-activation | The Pbx3-Meis1 dimer is required to activate target genes like Flt3 and Trib2. nih.govnih.gov | Enhanced proliferation and cell survival. nih.gov |
| Complex Formation | Pbx3 is required for high-affinity DNA binding of HOXA9/MEIS1/Pbx3 complexes. nih.gov | Potentiation of HOXA9-mediated transformation. nih.gov |
| Genetic Cooperation | Pbx3 overexpression can induce endogenous Meis1 transcription. nih.gov | Amplification of the oncogenic signal. |
Identification of Novel Pbx3 Interacting Partners via High-Throughput Screening
While HOX and MEIS proteins are the most well-characterized interacting partners of Pbx3, efforts to identify a broader range of interactors have been undertaken using high-throughput methods. Techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) have been employed to map the genome-wide binding sites of Pbx3, often in conjunction with its partners like HOXA9 and MEIS1. nih.govhaematologica.org
These studies have confirmed the extensive co-localization of Pbx3 and MEIS1 on chromatin, with a nearly absolute congruency in their binding patterns, reinforcing the concept that they function primarily as a heterodimer. haematologica.orgbiorxiv.org Analysis of protein-protein interaction networks also points to a dense cluster of interactions between Pbx3 and the HOX and MEIS families. string-db.org Additionally, studies have identified novel alternative splice isoforms of Pbx3, named PBX3C and PBX3D, which exhibit distinct interaction specificities. nih.gov These isoforms were found to interact weakly with MEIS proteins and not at all with the interacting factor PREP1, suggesting they may modulate Pbx3 function by forming alternative complexes. embopress.orgnih.gov While large-scale screens have been performed, the identification of entirely novel, functionally validated Pbx3 interacting partners beyond the established TALE and HOX families remains an area of ongoing research. haematologica.orgstring-db.org
Compound and Gene Names
| Name | Type |
| Pbx3 | Protein/Gene |
| MMP9 | Protein/Gene |
| SOX2 | Protein/Gene |
| SALL2 | Protein/Gene |
| Flt3 | Protein/Gene |
| Trib2 | Protein/Gene |
| HOX (general) | Protein Family/Gene Family |
| HOXA9 | Protein/Gene |
| MEIS (general) | Protein Family/Gene Family |
| MEIS1 | Protein/Gene |
| AKT | Protein/Gene |
| PREP1 | Protein/Gene |
Post-Translational Modifications of this compound
Post-translational modifications are crucial chemical alterations that proteins undergo after their synthesis, significantly diversifying the proteome and providing a rapid mechanism for regulating cellular functions. nih.govnih.gov For Pbx3, these modifications are key to controlling its oncogenic potential and its role in normal physiology. The primary PTMs influencing Pbx3 include phosphorylation, ubiquitination, and potentially other modifications like arginine methylation, which collectively dictate the protein's fate and functional output.
Phosphorylation Events and Their Impact on Pbx3 Activity and Localization
While direct phosphorylation of the Pbx3 protein itself is not yet extensively documented in the literature, a substantial body of evidence indicates that its function is deeply intertwined with cellular phosphorylation cascades. Pbx3 often acts as an upstream regulator of key kinases or as a downstream effector of phosphorylated signaling proteins.
In gastric cancer, overexpression of Pbx3 has been shown to increase the phosphorylation of AKT at the serine 473 residue (Ser473). mdpi.comspandidos-publications.com This activation of the PI3K/AKT signaling pathway is a critical step in promoting epithelial-to-mesenchymal transition (EMT), which enhances cancer cell invasion and metastasis. spandidos-publications.com Similarly, in acute myeloid leukemia (AML), signaling mediated by the P2X1 receptor, a ligand-gated ion channel, upregulates Pbx3 levels to maintain the fate of leukemia-initiating cells. researchgate.net The function of the P2X1 receptor itself is dependent on its phosphorylation status. researchgate.net
Furthermore, the stability and function of the oncogenic complexes that Pbx3 forms are regulated by phosphorylation. Pbx3 frequently collaborates with HOX proteins, particularly HOXA9, in leukemogenesis. researchgate.netmdpi.com Research has demonstrated that the phosphorylation of HOXA9 by Protein Kinase C (PKC) enhances the stability of the HOXA9/Pbx/DNA ternary complex, thereby augmenting its transcriptional activity. mdpi.com This suggests that while Pbx3 may not be the direct target of the kinase, its functional activity is allosterically modulated by the phosphorylation of its binding partners. Additionally, proteomics studies have identified physical interactions between Pbx3 and the Nemo-like kinase (NLK), a member of the mitogen-activated protein kinase (MAPK) family, hinting at a potential, yet unconfirmed, kinase-substrate relationship. researchgate.net
| Interacting Protein | Kinase | Pbx3-Related Functional Outcome | Cancer Type |
| AKT | Upstream Kinases (e.g., PI3K) | Pbx3 overexpression leads to increased AKT phosphorylation (Ser473), promoting EMT, invasion, and metastasis. mdpi.comspandidos-publications.com | Gastric Cancer |
| P2X1 Receptor | Unknown | Phosphorylation-dependent P2X1 signaling upregulates Pbx3 levels, maintaining leukemia-initiating cells. researchgate.net | Acute Myeloid Leukemia |
| HOXA9 | Protein Kinase C (PKC) | Phosphorylation of HOXA9 stabilizes the HOXA9/Pbx3/DNA complex, enhancing transcriptional activity. mdpi.com | Acute Myeloid Leukemia |
| Nemo-like kinase (NLK) | - | Physical interaction detected, suggesting potential direct regulation of Pbx3 by this MAPK family member. researchgate.net | - |
Ubiquitination and Proteasomal Degradation Pathways of Pbx3
The stability and turnover of Pbx3 are tightly controlled processes, with ubiquitination playing a central, albeit context-dependent, role. Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate, often targeting it for degradation by the proteasome. nih.gov
Contrasting evidence exists regarding the primary degradation pathway for Pbx3. In hepatoma cells, Pbx3 was identified as a highly unstable protein with a short half-life. researchgate.netnih.gov Surprisingly, treatment with proteasome inhibitors like MG132 and bortezomib (B1684674) did not lead to its accumulation but rather to its downregulation. researchgate.netnih.gov This suggests that in this specific cellular context, Pbx3 degradation might be independent of the ubiquitin-proteasome system and potentially regulated by other mechanisms, such as microRNAs that target the Argonaute2 protein. researchgate.netnih.gov
However, in other cancers, a clear role for proteasomal degradation has been established. In breast cancer, the Angiotensin II receptor-associated protein (ATRAP) directly binds to Pbx3. ijbs.comijbs.com This interaction protects Pbx3 from proteasomal degradation by facilitating its deubiquitination by the Ubiquitin-specific protease 14 (USP14). ijbs.comijbs.com The resulting stabilization and accumulation of Pbx3 protein drive the activation of the AKT/mTOR signaling pathway, promoting glycolysis and the malignant phenotype. ijbs.comijbs.com The half-life of Pbx3 protein is markedly reduced in cells where ATRAP is knocked down. researchgate.net
Further supporting the role of the proteasome, treatment of embryonal carcinoma cells with retinoic acid extends the half-life of Pbx3 protein, with one proposed mechanism being a decrease in its proteasome-dependent degradation. nih.gov The potential for targeting Pbx3 for degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) also underscores the involvement of the E3 ligase-proteasome system in its turnover. mdpi.com
A crucial aspect of Pbx3's function is its ability to modulate the ubiquitination of its binding partners. In Hox-induced leukemia, Pbx3 dimerization with Meis1 is critical. This interaction shields Meis1 from ubiquitination and subsequent proteasomal degradation, thereby increasing the stability and transcriptional activity of the oncogenic Meis1/HoxA9 complex. nih.govhaematologica.org
| Regulatory Factor | Mechanism | Effect on Pbx3 | Cellular Context |
| ATRAP / USP14 | Binds to Pbx3 and promotes its deubiquitination. ijbs.comijbs.com | Stabilization, increased protein levels. | Breast Cancer |
| Retinoic Acid | May decrease proteasome-dependent degradation. nih.gov | Stabilization, extended half-life. | Embryonal Carcinoma |
| Unknown E3 Ligase(s) | Targets Pbx3 for ubiquitination. | Degradation. | Breast Cancer |
| miRNA/Ago2 Pathway | Suggested alternative degradation pathway. researchgate.netnih.gov | Degradation, independent of proteasome. | Hepatoma |
Other Relevant Post-Translational Modifications (e.g., Arginine-Methylation)
Arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), is a PTM that plays a significant role in regulating transcription factors by affecting their protein-protein interactions and DNA binding. frontiersin.orgijbs.com This modification can profoundly alter the function of transcription factors. frontiersin.org
Currently, there is a lack of direct evidence in the scientific literature demonstrating the arginine methylation of Pbx3 itself. However, some studies provide indirect links suggesting a potential regulatory role. For instance, the expression of the Pbx3 gene is downregulated upon the functional association of the Polymerase Associated Factor Complex with PRMTs. umich.edu Furthermore, while the significance of arginine methylation for the related protein PBX2 remains unknown, its importance for the Pbx3 binding partner MEIS2 has been established, where it regulates nuclear localization. researchgate.net
Given that Pbx3 functions within large protein complexes that include other transcription factors known to be methylated, it is plausible that Pbx3 activity could be influenced by the methylation status of its partners or that Pbx3 itself is a substrate for a PRMT. The absence of direct evidence highlights an area for future investigation to fully understand the regulatory landscape of Pbx3.
Functional Consequences of Pbx3 Post-Translational Modifications on Cellular Processes
The post-translational modifications of Pbx3 have profound consequences on its function, ultimately impacting a wide range of cellular processes, including gene expression, cell proliferation, apoptosis, and metabolic reprogramming.
The regulation of Pbx3 stability via ubiquitination is a critical control point for its oncogenic activity. The stabilization of Pbx3 by the ATRAP-USP14 axis in breast cancer leads to the hyperactivation of AKT/mTOR signaling, which is a key driver of tumor growth and metabolic shifts towards glycolysis. ijbs.comijbs.com In leukemia, the ability of Pbx3 to prevent the ubiquitination and degradation of its partner Meis1 is fundamental to the formation of stable and active HOX/MEIS/PBX transcriptional complexes that drive leukemogenesis. nih.gov
The interplay of Pbx3 with phosphorylation cascades also dictates its functional output. By promoting AKT phosphorylation, Pbx3 drives invasion and metastasis in gastric cancer. spandidos-publications.com These PTM-driven interactions and stability changes directly influence Pbx3's role as a transcriptional co-factor. This affects the expression of its downstream target genes, which are involved in critical cancer-related pathways. For example, Pbx3 has been shown to regulate the p53/p21 axis to control cell proliferation and apoptosis nih.gov and to modulate the pentose phosphate pathway by regulating the expression of Glucose-6-phosphate dehydrogenase (G6PD). nih.gov The ability of Pbx3 to bind to promoter regions and execute these functions is likely dependent on the PTMs that govern its protein levels, its localization in the nucleus, and its affinity for both DNA and protein partners.
Roles of Proto Oncogene Protein Pbx3 in Developmental Processes
Contribution to Early Embryonic Development and Patterning
The expression of Pbx3 is dynamically regulated throughout organogenesis. During the initial stages of mammalian development, from the precompaction to the blastocyst stage, TALE homeodomain factors including Pbx3 are expressed, suggesting their involvement in the first cell fate decisions. nih.gov In mouse embryos, until gestational day E12.5, Pbx3 expression is more restricted compared to the more widespread expression of Pbx1 and Pbx2, being found mostly in the embryonic head, forelimbs, and septum transversum. nih.gov Later in organogenesis, its expression becomes more broadly detectable throughout the developing embryo in both epithelial and mesenchymal tissues. nih.gov Notably, Pbx3 is an early molecular marker specific to the forelimb buds, as the hindlimb buds are devoid of its expression during early limb development. nih.gov
Involvement in Hematopoiesis and Lineage Specification
Pbx3 is recognized as a crucial regulator in the development and differentiation of blood cells, a process known as hematopoiesis. ontosight.ai It functions as a transcription factor to modulate gene expression essential for influencing cell fate decisions and guiding hematopoietic stem cells toward specific lineages. ontosight.ai Alterations in the expression or function of Pbx3 can impact cell proliferation, differentiation, and survival, which has implications in the context of hematologic malignancies. ontosight.aigoogle.com
Regulation of Craniofacial Morphogenesis via Sonic Hedgehog (SHH) Signaling
The proper formation of the face and skull is a complex process orchestrated by key signaling molecules, including Sonic hedgehog (SHH). nih.govplos.orgresearchgate.net SHH signaling from the Frontonasal Ectodermal Zone (FEZ), a critical signaling center, directs the patterned growth of the upper jaw. nih.gov Research indicates that Pbx transcription factors are essential regulators of midfacial development and play a direct role in modulating SHH expression within the FEZ. plos.orgresearchgate.netnih.gov
Studies in chick embryos have revealed that Pbx3 and its family member, Pbx1, exert opposing, or complementary, effects on the expression of SHH in the FEZ. nih.govnih.gov Pbx1 acts as a positive regulator or activator of SHH transcription. plos.orgbiorxiv.org Experiments show that overexpressing Pbx1 leads to an expanded domain of SHH expression, while reducing Pbx1 expression causes a decrease in SHH expression. nih.govplos.orgresearchgate.net
Conversely, Pbx3 functions as a repressor of SHH transcription in this context. nih.govbiorxiv.org Overexpression of Pbx3 results in decreased SHH expression, whereas reducing Pbx3 levels leads to an induction of ectopic SHH expression. nih.govplos.orgresearchgate.net This delicate balance and the complementary expression patterns of Pbx1 and Pbx3 are thus crucial for delineating the precise boundaries of SHH expression required for normal facial development. nih.govbiorxiv.org
Table 1: Experimental Findings on Pbx1/Pbx3 Regulation of SHH Expression
| Experiment | Effect on Pbx1 | Observed Outcome on SHH Expression | Conclusion | Citations |
|---|---|---|---|---|
| Gain-of-Function | Overexpression | Expanded SHH expression domain | Pbx1 is a positive regulator | nih.gov, plos.org, researchgate.net |
| Loss-of-Function | Reduced Expression | Decreased SHH expression | Pbx1 is a positive regulator | nih.gov, plos.org, researchgate.net |
| Experiment | Effect on Pbx3 | Observed Outcome on SHH Expression | Conclusion | Citations |
| Gain-of-Function | Overexpression | Decreased SHH expression | Pbx3 is a negative regulator | nih.gov, plos.org, researchgate.net |
| Loss-of-Function | Reduced Expression | Induced ectopic SHH expression | Pbx3 is a negative regulator | nih.gov, plos.org, researchgate.net |
The molecular mechanism behind the opposing regulatory effects of Pbx1 and Pbx3 on SHH involves a specific cis-regulatory element within the SHH gene itself. nih.govnih.gov Through multi-omics approaches, including ATAC-seq and ChIP-seq, a 400-base-pair element was identified within the first intron of the SHH gene. nih.govresearchgate.netresearchgate.net This element, named SFE1, functions as a molecular switch. nih.gov
Further characterization demonstrated that SFE1 acts as an enhancer, upregulating SHH transcription, when it is bound by Pbx1. nih.govplos.orgresearchgate.net However, when Pbx3 binds to this same SFE1 element, it functions as a repressor, downregulating SHH transcription. nih.govplos.orgresearchgate.net This discovery establishes a direct link between Pbx transcription factors and SHH regulation, highlighting how the differential binding of Pbx1 and Pbx3 to the same DNA element can mediate opposite transcriptional outcomes to control craniofacial development. nih.govnih.gov
Functions in Central Nervous System Development
Pbx3 is widely expressed and plays a vital role in the development of the central nervous system (CNS). ontosight.ainih.gov Its expression is prominent in the developing brain and spinal cord. nih.gov Notably, high levels of Pbx3 are found in a region of the medulla oblongata associated with the control of respiration; Pbx3-deficient mice die shortly after birth due to central respiratory failure. nih.gov
In the embryonic spinal cord, Pbx3 expression is found in a subset of glutamatergic neurons. nih.gov The conditional loss of Pbx3 function leads to the incorrect specification of some of these neurons in the dorsal horn. nih.gov This disruption results in progressive deficits in posture, locomotion, and sensation that appear during adolescence, indicating Pbx3's importance for the proper integration of sensory information into the spinal circuitry that regulates movement. nih.gov
Impact on Cardiac Development and Potential Developmental Abnormalities
The expression of Pbx3 in specific embryonic structures points to its role in heart development. Early in organogenesis, Pbx3 is expressed in the septum transversum, a thick mass of mesenchyme that gives rise to parts of the diaphragm and ventral mesentery of the foregut, and is also detected in the developing myocardium. nih.gov While detailed functional studies on its specific role in cardiogenesis are emerging, its presence in these key cardiac precursor regions suggests an important function. nih.govgoogle.com Given the critical roles of Pbx family members in organogenesis, disruption of Pbx3 function could potentially contribute to developmental abnormalities of the heart.
Table 2: Summary of Pbx3 Roles in Developmental Processes
| Developmental Process | Specific Role of Pbx3 | Consequence of Altered Function/Deficiency | Citations |
|---|---|---|---|
| Early Embryogenesis | Expressed from precompaction stage; early forelimb marker. | Not fully detailed, but expression pattern suggests a role in patterning. | nih.gov, nih.gov |
| Hematopoiesis | Regulates gene expression for cell fate decisions. | Implicated in hematologic malignancies. | ontosight.ai |
| Craniofacial Morphogenesis | Acts as a repressor of SHH expression in the FEZ. | Overexpression reduces SHH; loss of function causes ectopic SHH expression. | nih.gov, plos.org, nih.gov, biorxiv.org |
| CNS Development | Required for proper specification of dorsal horn neurons and respiratory control centers. | Postnatal lethality (respiratory failure); adolescent deficits in posture and locomotion. | nih.gov, nih.gov |
| Cardiac Development | Expressed in septum transversum and myocardium. | Potential for developmental abnormalities. | nih.gov, google.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Proto-oncogene protein Pbx1 |
| Proto-oncogene protein Pbx2 |
| Proto-oncogene protein Pbx3 |
Proto Oncogene Protein Pbx3 in Disease Mechanisms Excluding Human Clinical Trials
General Oncogenic Functions of Proto-Oncogene Protein Pbx3
In numerous cancer types, Pbx3 functions as an oncoprotein by influencing fundamental cellular processes that are commonly dysregulated during malignant transformation. researchgate.net It is involved in several core signaling pathways, including MEK/ERK, WNT, and AKT, which collectively support a cancerous phenotype. mdpi.com
A primary oncogenic function of Pbx3 is its ability to drive cell proliferation and help malignant cells evade programmed cell death (apoptosis). mdpi.comresearchgate.net Studies have shown that Pbx3 silencing can suppress the growth and colony-forming potential of cancer cells. nih.gov This function is executed through various molecular mechanisms. For instance, in colorectal cancer cells, Pbx3 has been found to directly bind to the promoter of the tumor suppressor gene p53, suppressing its transcriptional activity. nih.gov This leads to the downregulation of the downstream target p21, a crucial cell cycle regulator, which in turn results in decreased apoptosis and increased cell proliferation. nih.gov In other contexts, Pbx3 promotes cell survival by activating the Raf1/MAPK1 pathway or by suppressing tumor-suppressive microRNAs. nih.gov Furthermore, in acute myeloid leukemia (AML), targeting the interaction between HOXA9 and PBX3 with a specific peptide has been shown to promote apoptosis in leukemic cells. ashpublications.org
Table 1: Mechanisms of Pbx3 in Promoting Proliferation and Inhibiting Apoptosis
| Cancer Type | Mechanism | Key Interacting Molecules | Outcome | Reference |
| Colorectal Cancer | Transcriptional suppression | p53, p21 | Decreased apoptosis, increased proliferation | nih.gov |
| Various Cancers | Pathway activation / miRNA suppression | Raf1/MAPK1, miR-302, miR-129-5p, miR-495 | Inhibition of tumor cell apoptosis | nih.gov |
| Acute Myeloid Leukemia (AML) | Cofactor for HOXA9 | HOXA9 | Promotion of anti-apoptosis | ashpublications.org |
| Glioma | Pathway activation | Raf1/MAPK1 | Inhibition of apoptosis | nih.gov |
Pbx3 is a critical facilitator of the epithelial-mesenchymal transition (EMT), a cellular program that allows epithelial cells to acquire mesenchymal features, enhancing their migratory and invasive capabilities. mdpi.comnih.govaacrjournals.org This process is fundamental to cancer metastasis. spandidos-publications.comnih.gov Pbx3 expression is often induced by the WNT signaling pathway and key EMT-associated transcription factors like SNAIL and ZEB1. mdpi.comaacrjournals.org
In gastric cancer cells, Pbx3 overexpression has been shown to decrease the epithelial marker E-cadherin while increasing the mesenchymal markers N-cadherin and vimentin. spandidos-publications.comnih.gov This shift in protein expression is a hallmark of EMT. The mechanism often involves the activation of the AKT signaling pathway, as increased levels of phosphorylated AKT are observed in cells overexpressing Pbx3. mdpi.comspandidos-publications.comnih.gov Furthermore, Pbx3 can elevate the activity of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix, thereby facilitating tumor cell invasion. spandidos-publications.com
Emerging evidence indicates that Pbx3 plays a crucial role in maintaining the characteristics of cancer stem cells (CSCs), a small subpopulation of cells within a tumor responsible for tumor initiation, self-renewal, and resistance to therapy. nih.govmiami.edumdpi.com Pbx3 can confer a tumor-initiating cell (TIC) phenotype, in part by upregulating transcription factors such as SOX2 and SALL2. mdpi.com In MLL-rearranged Acute Myeloid Leukemia (AML), Pbx3 is essential for the maintenance and survival of leukemia stem cells (LSCs). miami.edunih.gov Deletion of Pbx3 in a mouse model of MLL-rearranged AML led to a decrease in LSC capacity and promoted their apoptosis. miami.edunih.gov This highlights the dependency of these aggressive leukemic cells on continuous Pbx3 expression.
Malignant cells undergo metabolic reprogramming to support their rapid proliferation and survival. nih.govnih.gov Pbx3 has been identified as a novel regulator in this process. nih.gov It directly promotes the transcription of glucose-6-phosphate dehydrogenase (G6PD), which is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov By activating the PPP, Pbx3 enhances the production of nucleotides, which are essential for nucleic acid synthesis, and NADPH, a critical reductant that protects cells from oxidative stress by lowering intracellular reactive oxygen species (ROS). nih.govnih.gov This metabolic shift supports the biosynthesis of macromolecules and enhances the tumorigenic potential of cancer cells. nih.gov In addition to glucose metabolism, Pbx3 is also implicated in lipid metabolic reprogramming. In hepatocellular carcinoma, Pbx3 promotes cholesterol biosynthesis by directly binding to the promoter of HMGCR (3-hydroxy-3-methylglutaryl CoA reductase), another rate-limiting enzyme. mdpi.com
Table 2: Pbx3's Role in Metabolic Reprogramming
| Metabolic Pathway | Key Regulated Enzyme | Mechanism of Action | Consequence for Cancer Cells | Reference |
| Pentose Phosphate Pathway (PPP) | Glucose-6-Phosphate Dehydrogenase (G6PD) | Binds to G6PD promoter, increasing its transcription. | Increased nucleotide and NADPH production; decreased ROS; promotion of nucleic acid and lipid biosynthesis. | nih.govnih.gov |
| Cholesterol Biosynthesis | 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR) | Binds to HMGCR promoter, increasing its transcriptional activity. | Enhanced de novo cholesterol biosynthesis; promotion of tumor growth. | mdpi.com |
Pbx3 in Specific Malignancies (In Vitro and Animal Model Studies)
The oncogenic roles of Pbx3 have been investigated extensively in specific cancer models, particularly in hematological malignancies like AML.
The role of Pbx3 has been most thoroughly characterized in AML, where it functions as a potent oncogene. mdpi.com It is a critical cofactor for HOXA9, and their co-expression is a feature of aggressive AML subtypes, such as those with MLL-rearrangements or NPM1 mutations. ashpublications.orgnih.govthno.org
Leukemogenesis in Animal Models: In vivo studies using mouse models have provided definitive evidence of Pbx3's leukemogenic capacity. The forced overexpression of Pbx3 along with its cofactor MEIS1 is sufficient to transform normal hematopoietic stem cells, leading to the development of AML in mice with a latency period similar to that induced by the common MLL-AF9 fusion oncogene. mdpi.comnih.govaacrjournals.org Similarly, co-expression of PBX3 and HOXA9 rapidly induces a fatal AML in transplanted mice. ashpublications.org This oncogenic role appears specific to Pbx3, as neither Pbx1 nor Pbx2 could substitute for it in these forced expression experiments. mdpi.com
In Vitro Transformation and Dependency: In cell culture models, depleting Pbx3 expression has been shown to dramatically inhibit the transformation of normal bone marrow progenitor cells by the MLL-AF9 oncogene. ashpublications.orgnih.gov Knockdown of Pbx3 in human AML cell lines (OCI-AML3 and U937) increases their sensitivity to chemotherapeutic agents. mdpi.com Furthermore, the interaction between Pbx3 and MEIS1 is crucial for stabilizing MEIS1, which would otherwise be rapidly degraded. mdpi.com This stable complex is necessary to activate downstream targets like FMS-like tyrosine kinase 3 (Flt3) and Tribbles 2 (Trib2), both of which are known oncogenes in AML. mdpi.com In NPM1-mutated AML, cell survival is dependent on the high expression of both PBX3 and HOXA9, which is maintained by aberrant histone H3K79 methylation. thno.org
Pbx3 as a Cofactor for HOXA9 in Leukemogenesis Models
Research has identified Pbx3 as a critical cofactor for HOXA9 in the initiation and progression of leukemia. nih.govresearchgate.netnih.gov While HOX proteins are known to have their DNA-binding and transcriptional activities enhanced by direct binding to PBX proteins, the specific importance of the Pbx3-HOXA9 interaction in leukemogenesis has been a key area of investigation. nih.gov Studies have shown that among the PBX family members, PBX3 is consistently co-expressed with HOXA9 in various subtypes of cytogenetically abnormal acute myeloid leukemia (CA-AML), especially those with MLL rearrangements. nih.govresearchgate.netnih.gov
In murine bone marrow transplantation models, the co-overexpression of Pbx3 and HOXA9 has been demonstrated to synergistically promote cell transformation in vitro and accelerate the development of fatal AML in vivo. nih.gov Mice co-expressing both Pbx3 and HOXA9 developed leukemia significantly faster than those overexpressing HOXA9 alone, while Pbx3 overexpression by itself was insufficient to induce the disease. nih.gov This synergistic effect is characterized by enhanced self-renewal and proliferation of hematopoietic progenitor cells. nih.govashpublications.org Depletion of endogenous Pbx3 has been shown to significantly inhibit cell transformation mediated by MLL-fusion proteins, further underscoring its essential role. nih.govresearchgate.netnih.gov The cooperation between HOXA9 and Pbx3 is considered crucial for cell transformation and the subsequent development of leukemia. thno.org
| Feature | Finding | Source |
| Interaction | Pbx3 is a direct and critical cofactor for HOXA9. | nih.govresearchgate.netnih.gov |
| Expression | Consistently co-expressed with HOXA9 in CA-AML, particularly MLL-rearranged AML. | nih.govresearchgate.net |
| In Vitro Effect | Synergistically promotes transformation of hematopoietic progenitor cells with HOXA9. | nih.govashpublications.org |
| In Vivo Effect | Co-expression with HOXA9 rapidly induces fatal AML in mouse models. | nih.gov |
| Dependency | Pbx3 is required for MLL-fusion-mediated cell transformation. | nih.govresearchgate.netnih.gov |
Synergistic Effects with MEIS1 in Hematopoietic Cell Transformation
The collaboration between Pbx3 and another TALE homeodomain protein, MEIS1, is also fundamental to hematopoietic cell transformation and leukemogenesis. nih.govnih.govaacrjournals.org While neither MEIS1 nor Pbx3 alone can transform normal hematopoietic stem/progenitor cells (HSPCs), their co-expression is sufficient to drive transformation in vitro and induce AML in vivo. nih.govnih.govaacrjournals.org This effect occurs even without the ectopic expression of a HOX gene, suggesting a powerful and direct oncogenic partnership. nih.govnih.gov
The interaction between Pbx3 and MEIS1 has a stabilizing effect on the MEIS1 protein. Pbx3 protects MEIS1 from ubiquitination and subsequent degradation by the proteasome, thereby extending its half-life and enhancing its oncogenic activity. haematologica.org This stabilized Pbx3-MEIS1 dimer is crucial for the efficient formation of a trimeric complex with HOXA9, which in turn activates the transcription of downstream target genes like FMS-like tyrosine kinase 3 (Flt3) and Tribbles 2 (Trib2), both known oncogenes in AML. haematologica.orgiu.edumdpi.com Furthermore, the co-expression of Pbx3 and MEIS1 has been shown to recapitulate the core transcriptional signature observed in MLL-rearranged leukemia, including the upregulation of endogenous Hoxa genes. nih.govnih.gov Disruption of the Pbx3-MEIS1 interaction has been found to abrogate their synergistic effects on cell transformation and gene upregulation. nih.govresearchgate.net
| Interaction | Mechanism | Downstream Effect | Source |
| Pbx3 + MEIS1 | Dimerization protects MEIS1 from proteasomal degradation, increasing its stability. | Transforms normal HSPCs and induces AML in vivo. | nih.govnih.govhaematologica.org |
| Pbx3 + MEIS1 | Upregulates the endogenous Hoxa gene cluster. | Recapitulates the MLL-fusion-mediated core transcriptome. | nih.govnih.gov |
| Pbx3-MEIS1 + HOXA9 | Forms a stable trimeric complex on DNA. | Activates transcription of target oncogenes like Flt3 and Trib2. | haematologica.orgiu.edumdpi.com |
| Disrupted Pbx3-MEIS1 Binding | Loss of synergistic activity. | Diminished cell transformation and HOX gene upregulation. | nih.govresearchgate.net |
Epigenetic Aberrations and Pbx3 in Leukemia Stem Cell Maintenance
The high expression of Pbx3 in leukemia, particularly in leukemia stem cells (LSCs), is driven by aberrant epigenetic modifications. miami.edunih.gov In MLL-rearranged (MLL-r) AML models, the Pbx3 gene locus in LSCs exhibits increased levels of the active histone mark H3K79me2 and decreased levels of the repressive marks H3K9me3 and H3K27me3. miami.edunih.govresearchgate.net This epigenetic landscape contributes to the sustained high expression of Pbx3. miami.eduresearchgate.net The silencing of TET1, a DNA demethylase that is a direct target of MLL, has been shown to lead to the downregulation of MLL target genes, including PBX3, HOXA9, and MEIS1. frontiersin.org
Functionally, Pbx3 is essential for the maintenance and survival of LSCs in MLL-r leukemia. miami.edunih.gov Deletion of Pbx3 in a mouse model of MLL-AF9-induced AML significantly prolonged the survival of the mice and reduced the leukemia burden. miami.edunih.gov This was achieved by decreasing the capacity of LSCs and promoting their apoptosis. miami.edunih.gov These findings highlight that the aberrant epigenetic landscape in MLL-r AML sustains Pbx3 expression, which in turn is a critical dependency for the LSCs that drive the disease. miami.eduspandidos-publications.com
| Epigenetic Mark | Status at Pbx3 Locus in LSCs | Consequence | Source |
| H3K79me2 | Increased | Active transcription | miami.edunih.govresearchgate.net |
| H3K9me3 | Decreased | Active transcription | miami.edunih.gov |
| H3K27me3 | Decreased | Active transcription | miami.eduresearchgate.net |
Colorectal Cancer
In colorectal cancer (CRC), Pbx3 expression is upregulated and functions as a key oncogenic driver, promoting tumor progression, invasion, and metastasis. aacrjournals.orgnih.gov High Pbx3 levels are associated with tumor cells undergoing epithelial-mesenchymal transition (EMT), a critical process for cancer cell dissemination. aacrjournals.org
The expression of Pbx3 is influenced by the WNT signaling pathway; high WNT activity induces Pbx3 expression. aacrjournals.org Furthermore, the EMT-inducing transcription factors SNAIL and ZEB1 also upregulate Pbx3, an effect that appears to be mediated indirectly through the suppression of microRNAs like miR-200. aacrjournals.org Pbx3 itself is required for the full manifestation of the EMT phenotype in colon cancer cells. aacrjournals.org
Mechanistically, Pbx3 has been shown to promote CRC cell migration and invasion, at least in part, by activating the MAPK/ERK signaling pathway. nih.gov Another identified mechanism involves Pbx3-mediated metabolic reprogramming. Pbx3 directly binds to the promoter of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP). nih.gov This binding enhances G6PD expression, stimulating the PPP to increase the production of nucleotides and NADPH, which supports nucleic acid and lipid biosynthesis while reducing intracellular reactive oxygen species, thereby promoting tumorigenesis. nih.gov Additionally, Pbx3 can suppress the tumor suppressor p53 by binding to its promoter, which in turn downregulates the cell cycle inhibitor p21, leading to decreased apoptosis and increased proliferation. nih.gov
| Upstream Regulator | Pbx3 Effect | Downstream Pathway/Target | Cellular Outcome | Source |
| WNT Signaling | Increased Expression | EMT Program | Invasion, Metastasis | aacrjournals.org |
| SNAIL/ZEB1 | Increased Expression | EMT Program | Invasion, Metastasis | aacrjournals.org |
| - | Activates MAPK/ERK | --- | Migration, Invasion | nih.gov |
| - | Binds to G6PD promoter | ↑ G6PD expression, ↑ PPP flux | Proliferation, Survival | nih.gov |
| - | Suppresses p53 promoter | ↓ p53/p21 axis | ↓ Apoptosis, ↑ Proliferation | nih.gov |
Gastric Cancer
In gastric cancer (GC), Pbx3 is also upregulated and acts as an oncogene, promoting invasion and metastasis. nih.gov A primary mechanism through which Pbx3 exerts its effects in GC is by inducing epithelial-mesenchymal transition (EMT). nih.gov Overexpression of Pbx3 in GC cells leads to increased levels of the mesenchymal markers N-cadherin and vimentin, and a decrease in the epithelial marker E-cadherin. nih.gov
Furthermore, Pbx3 expression in GC cells can enhance angiogenesis. Supernatant from Pbx3-overexpressing GC cells has been observed to stimulate the migration and tubule formation of human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net At the molecular level, Pbx3 overexpression has been linked to the activation of the AKT signaling pathway, indicated by an increase in phosphorylated AKT (Ser473), and a subsequent increase in the activity of matrix metalloproteinase 9 (MMP9), a key enzyme in extracellular matrix degradation and invasion. mdpi.comresearchgate.net The expression of Pbx3 in gastric cancer can be post-transcriptionally suppressed by microRNAs, such as miR-320a, which is itself often downregulated in GC through DNA methylation. wjgnet.com
| Pbx3-Mediated Mechanism | Key Molecular Changes | Cellular Consequence | Source |
| EMT Induction | ↑ N-cadherin, ↑ Vimentin, ↓ E-cadherin | Increased Invasion & Migration | nih.gov |
| Angiogenesis Promotion | ↑ HUVEC Migration & Tubule Formation | Increased Angiogenesis | nih.govresearchgate.net |
| Signal Pathway Activation | ↑ Phospho-AKT, ↑ MMP9 activity | Increased Invasion | mdpi.comresearchgate.net |
Glioma
Pbx3 is highly expressed in glioma and its expression level correlates with increasing tumor grade and malignancy. nih.govnih.govplos.org It plays a crucial role in promoting the malignant phenotype of glioma cells, including proliferation, invasion, and migration. iu.edunih.gov
One of the key mechanisms involves a positive feedback loop that promotes a mesenchymal phenotype, a hallmark of aggressive glioblastoma (GBM). This loop involves PBX3, MEK, ERK1/2, LIN28, and the microRNA let-7b. cancerbiomed.org Ectopic expression of Pbx3 activates MEK/ERK1/2 signaling, which in turn upregulates the oncogenic transcription factor c-Myc. mdpi.com c-Myc can then activate LIN28, an inhibitor of let-7b biogenesis. The resulting decrease in let-7b de-represses genes that promote invasion. mdpi.comcancerbiomed.org Silencing Pbx3 in glioma cells has been shown to reduce proliferation both in vitro and in vivo. mdpi.com Additionally, Pbx3 activity can be targeted by tumor-suppressive microRNAs, such as miR-320, which leads to the inhibition of the Raf1/MAPK1 pathway, resulting in blocked proliferation and induced apoptosis. mdpi.com
| Pbx3-Related Pathway | Key Components | Cellular Outcome | Source |
| Positive Feedback Loop | PBX3-MEK-ERK1/2-LIN28-let-7b | Promotes Mesenchymal Phenotype, Invasion | mdpi.comcancerbiomed.org |
| Raf1/MAPK1 Pathway | miR-320 → Pbx3 → Raf1/MAPK1 | Proliferation, Apoptosis Regulation | mdpi.com |
Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), Pbx3 is essential for the properties of liver tumor-initiating cells (TICs), also known as cancer stem cells. nih.govevitachem.com Pbx3 is necessary for the acquisition and maintenance of TIC characteristics, driving a transcriptional program that activates genes critical for stemness, such as SOX2 and EpCAM. nih.gov The expression of Pbx3 is, in turn, synergistically targeted and suppressed by several microRNAs, including let-7c, miR-200b, miR-222, and miR-424, which act as suppressors of HCC TICs. nih.gov Another microRNA, miR-33a-3p, also directly targets Pbx3, and its low expression in HCC is associated with a greater risk of metastasis. oncotarget.com
Beyond its role in stemness, Pbx3 contributes to HCC progression by reprogramming cellular metabolism. nih.gov Recent findings show that Pbx3 enhances de novo cholesterol biosynthesis. It achieves this by directly binding to the promoter of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov This binding increases HMGCR's transcriptional activity and expression, leading to elevated cholesterol production, which supports tumor growth and the tumorigenic potential of HCC cells. nih.gov
| Pbx3 Function | Mechanism | Downstream Targets/Pathways | Consequence | Source |
| TIC Maintenance | Transcriptional activation of stemness genes | SOX2, EpCAM, NOTCH3, CACNA2D1 | Acquisition and maintenance of TIC properties | nih.gov |
| Metabolic Reprogramming | Binds to HMGCR promoter, increasing its transcription | ↑ HMGCR expression, ↑ Cholesterol biosynthesis | Enhanced tumor growth and lipid accumulation | nih.gov |
Prostate Cancer
This compound is implicated in the progression of prostate cancer, with studies demonstrating its upregulation in malignant prostate tissue compared to benign tissue. nih.govmdpi.com This increased expression appears to be, in part, post-transcriptionally regulated by androgens, potentially independent of the androgen receptor. nih.gov The microRNA Let-7d, which is regulated by androgens, has been identified as a negative regulator of Pbx3. In prostate cancer, Let-7d levels are decreased, leading to an subsequent increase in Pbx3 expression. nih.gov
The role of Pbx3 in the development of castration-resistant prostate cancer is of particular interest, as it is known to be involved in regulating genes associated with steroidogenesis. nih.govdntb.gov.ua Interestingly, Pbx3 expression seems to rise in prostate glands adapting to androgen deprivation. mdpi.com
However, the prognostic significance of Pbx3 in prostate cancer is complex. While some evidence points to its role as an oncogene oncotarget.com, other research suggests that high Pbx3 expression may be associated with a slower progression to castration-resistant prostate cancer and improved prostate cancer-specific survival in patients after radical prostatectomy. nih.gov This suggests that Pbx3 could serve as a potential biomarker for aggressive prostate cancer, although its precise role remains to be fully elucidated. nih.gov
Functionally, Pbx3 has been shown to be mainly expressed in the nucleus of normal prostate basal cells, but it shifts to a cytosolic expression in prostatic intraepithelial neoplasia and cancer cells. nih.gov Furthermore, Pbx3 is a target of the transcription factor SOX5, and both are implicated in the progression to an androgen-independent phenotype. mdpi.com
Table 1: Research Findings on Pbx3 in Prostate Cancer
| Finding | Model System | Key Pathway/Molecule | Implication | Reference |
| Upregulated in malignant tissue | Prostate cancer cells and tissues | Androgen, Let-7d | Post-transcriptional regulation | nih.gov |
| Increased expression with androgen deprivation | Prostate glands | Androgen, miR-let-7d | Adaptation to therapy | mdpi.com |
| Associated with slower progression to castration resistance | Patient cohorts | - | Prognostic biomarker | nih.gov |
| Cytosolic expression in cancer cells | Prostate tissue | - | Altered cellular localization | nih.gov |
| Targeted by SOX5 | Prostate cancer cells | SOX5 | Androgen-independent progression | mdpi.com |
Other Solid Tumors and Hematological Malignancies
Ovarian Cancer
In the context of ovarian cancer, disrupting the interaction between HOX and PBX transcription factors has been shown to be a potential therapeutic strategy. spandidos-publications.com LncRNA HCG11 knockdown has been found to suppress ovarian cancer cell progression by modulating the miR-144-3p/PBX3 axis, suggesting HCG11 as a potential therapeutic target. europeanreview.org
Myeloma
In multiple myeloma, Pbx3 is considered an oncogene. nih.gov Its expression is negatively regulated by several microRNAs, including miR-320a and miR-497. mdpi.comnih.gov Overexpression of miR-497 has been shown to suppress cell proliferation and induce apoptosis by directly targeting Pbx3. nih.gov Similarly, the circ_0003489/miR-433-3p/PBX3 axis has been identified as a regulatory pathway in multiple myeloma, where circ_0003489 promotes disease progression by sponging miR-433-3p and subsequently increasing Pbx3 levels. tandfonline.com
Cervical Cancer
Pbx3 is significantly upregulated in cervical cancer cell lines and clinical specimens compared to normal tissues. exlibrisgroup.comnih.gov High Pbx3 expression is correlated with several poor prognostic factors, including larger tumor diameter, higher pathological grade, lymph node metastasis, and advanced clinical stage. exlibrisgroup.comnih.gov Mechanistically, Pbx3 promotes cervical cancer cell proliferation through the activation of the AKT signaling pathway. exlibrisgroup.comnih.gov Downregulation of Pbx3 has been shown to inhibit tumor growth both in vitro and in vivo. exlibrisgroup.comnih.gov Furthermore, Pbx3 is regulated by miR-526b, which can prevent epithelial-to-mesenchymal transition (EMT) by suppressing Pbx3 expression. nih.gov
Thyroid Carcinoma
Table 2: Pbx3 in Other Malignancies
| Cancer Type | Key Findings | Associated Pathways/Molecules | Reference |
| Ovarian Cancer | Targeting HOX/PBX interaction shows therapeutic potential. | HOX/PBX dimers, lncRNA HCG11, miR-144-3p | spandidos-publications.comeuropeanreview.org |
| Myeloma | Acts as an oncogene; regulated by multiple microRNAs. | miR-320a, miR-497, circ_0003489/miR-433-3p | mdpi.comnih.govtandfonline.com |
| Cervical Cancer | Upregulated, promotes proliferation, associated with poor prognosis. | AKT signaling pathway, miR-526b | exlibrisgroup.comnih.govnih.gov |
| Thyroid Carcinoma | Upregulated, promotes proliferation and angiogenesis, associated with poor prognosis. | AT1R/VEGFR2 pathway, circNRIP1/miR-653-5p | scienceopen.comnih.govnih.gov |
Transcriptional Control of Pbx3 Gene Expression
The synthesis of Pbx3 is initiated at the genetic level, where its expression is governed by a variety of signaling molecules and transcription factors.
Retinoic acid (RA), a metabolite of vitamin A, is a well-established regulator of Pbx gene expression, including Pbx3. mdpi.comnih.gov Studies in P19 embryonal carcinoma cells have shown that RA treatment induces the expression of Pbx3 mRNA and protein. nih.gov This induction is dependent on the retinoic acid receptor alpha (RARα) and is considered a secondary response, meaning it requires the synthesis of new proteins following the initial RA signal. mdpi.comnih.gov The regulation by RA appears to be primarily transcriptional, as the stability of Pbx3 mRNA does not change upon treatment. nih.gov This mode of regulation is particularly relevant during early developmental processes. mdpi.com
Several key oncogenic signaling pathways and transcription factors directly or indirectly modulate Pbx3 expression.
WNT Signaling Pathway: In colorectal cancer, Pbx3 expression is induced by the canonical WNT signaling pathway. mdpi.comresearchgate.netaacrjournals.org Knockdown of β-catenin, a central mediator of WNT signaling, leads to a reduction in Pbx3 protein and mRNA levels. aacrjournals.org Conversely, stimulation with WNT3a results in the upregulation of Pbx3. aacrjournals.org The transcription factor Snail, which is activated by the WNT pathway, also contributes to increased Pbx3 expression. researchgate.net
MEK/ERK Signaling Pathway: The MEK/ERK pathway is part of a positive feedback loop with Pbx3. mdpi.comresearchgate.net Pbx3 expression can activate MEK/ERK1/2 signaling, which in turn can promote factors that enhance Pbx3 expression. mdpi.comnih.gov
Epithelial-Mesenchymal Transition (EMT) Transcription Factors: The EMT-associated transcription factors SNAIL and ZEB1 have been shown to upregulate Pbx3. aacrjournals.org This effect may be mediated indirectly through the suppression of microRNAs that target Pbx3, such as the miR-200 family. aacrjournals.org
Other Transcription Factors: In the context of hematopoietic cells, PBX3 and MEIS1 cooperate to drive acute myeloid leukemias, characterized by the upregulation of a core set of genes including Hoxa genes, Meis1, and Pbx3 itself. aacrjournals.org Additionally, PBX3 can act as a transcriptional repressor by binding to the promoter of the tumor suppressor gene p53, thereby inhibiting its expression and promoting tumor cell growth. nih.gov During embryonic facial development, PBX1 and PBX3 play complementary roles in regulating the expression of Sonic hedgehog (SHH), where PBX1 acts as an activator and PBX3 as a repressor. plos.org
Post-Transcriptional and Post-Translational Regulation of Pbx3
Following transcription, the Pbx3 mRNA transcript and the resulting protein are subject to further layers of regulation that fine-tune its ultimate activity.
A predominant mechanism of post-transcriptional control for Pbx3 is through microRNAs (miRNAs). mdpi.com These small non-coding RNA molecules bind to the 3'-untranslated region (3'-UTR) of the Pbx3 mRNA, leading to its degradation or the inhibition of its translation into protein. mdpi.com Many of the miRNAs that target Pbx3 function as tumor suppressors. mdpi.com
A multitude of tumor-suppressive miRNAs have been identified to directly target and inhibit Pbx3 across various cancers. This regulation is a critical mechanism for controlling cell proliferation, migration, and invasion. The table below summarizes key research findings on specific miRNAs that target Pbx3.
| MicroRNA | Cancer Type / Context | Observed Effect of miRNA on Pbx3 and Cellular Processes | Citations |
| miR-let-7b | Glioma | Directly targets the 3'-UTR of Pbx3, forming a regulatory loop. Represses Pbx3 expression. | mdpi.comnih.govresearchgate.net |
| miR-181 | Acute Myeloid Leukemia (AML) | Reduces Pbx3 expression. Downregulation of miR-181 family members is linked to poor prognosis. | mdpi.comnih.gov |
| miR-495 | AML, Melanoma | Directly targets Pbx3, inhibiting cell viability and promoting apoptosis. Functions as a tumor suppressor. | mdpi.comnih.govpnas.orgpnas.orgcolab.ws |
| miR-302 | Hepatocellular Carcinoma (HCC) | Inhibits Pbx3 expression, leading to suppressed cell proliferation and induced apoptosis. | mdpi.comnih.govnih.gov |
| miR-129-5p | Pancreatic Cancer | Reduces Pbx3 expression, inhibiting tumor cell proliferation and invasion. | mdpi.comnih.gov |
| miR-320 | Glioma, Multiple Myeloma, Gastric Cancer | Directly targets Pbx3. Inhibits cell proliferation and induces apoptosis. Its downregulation in gastric cancer is linked to DNA methylation. | mdpi.comnih.govmerckmillipore.comnih.govmdpi.com |
| miR-98 | Glioma | Reduces Pbx3 expression, leading to decreased invasion and migration of glioma cells. | mdpi.comscispace.com |
| miR-33a-3p | Hepatocellular Carcinoma (HCC) | Directly targets Pbx3, leading to inhibition of tumor growth, migration, and metastasis. | mdpi.comnih.govnih.govspandidos-publications.com |
| miR-144-3p | Gastric Cancer, Ovarian Cancer | Suppresses Pbx3 expression. | mdpi.comnih.gov |
| miR-200c | Colorectal Cancer | Targets Pbx3. Its suppression by EMT factors (SNAIL, ZEB1) leads to Pbx3 upregulation. | mdpi.comaacrjournals.org |
| miR-222 | Hepatocellular Carcinoma (HCC) | Represses Pbx3 activity, helping to block the tumor-initiating cell phenotype. | mdpi.com |
| miR-424 | Hepatocellular Carcinoma (HCC) | Represses Pbx3 activity, contributing to the blockage of the tumor-initiating cell phenotype. | mdpi.com |
| miR-655-3p | Preeclampsia | Inhibits growth and invasiveness of trophoblasts by targeting PBX3. | nih.gov |
| miR-4458 | Melanoma | Modulates PBX3 mRNA stability in conjunction with Human antigen R (HuR). | nih.gov |
The interplay between Pbx3 and miRNAs can establish complex regulatory feedback loops that amplify oncogenic signals.
PBX3/MEK/ERK/LIN28/let-7b Loop: A significant positive feedback loop has been identified in glioblastoma. nih.gov In this loop, Pbx3 activates the MEK/ERK1/2 pathway, which leads to the upregulation of the transcription factor c-Myc. mdpi.comnih.gov c-Myc, in turn, increases the expression of LIN28, an RNA-binding protein that inhibits the biogenesis of the miR-let-7b. mdpi.comresearchgate.netnih.gov The resulting decrease in mature let-7b relieves its suppression of Pbx3, thus amplifying Pbx3 expression and promoting a mesenchymal phenotype associated with migration and invasion. mdpi.comnih.gov
SNAIL/ZEB1/miR-200c/PBX3 Loop: In colorectal cancer, the EMT-inducing transcription factors SNAIL and ZEB1 indirectly upregulate PBX3 by suppressing the expression of miR-200c. aacrjournals.org Since miR-200c is a known negative regulator of PBX3, its downregulation allows for increased PBX3 levels, which is required for a full EMT phenotype. aacrjournals.org This creates a network where EMT drivers promote Pbx3, which in turn reinforces the EMT state.
In addition to transcriptional and post-transcriptional controls, Pbx3 protein stability is also regulated. Treatment with retinoic acid has been shown to significantly extend the half-life of Pbx3 protein, potentially by decreasing its degradation through the proteasome pathway or through its association with MEIS proteins. nih.gov
Control of Pbx3 Protein Stability and Activity
The functional output of the this compound is meticulously regulated at the post-translational level. These control mechanisms are critical for modulating its role as a transcriptional cofactor and are primarily governed by factors that influence its protein stability and by post-translational modifications (PTMs) that dictate its interactions and activity. researchgate.netfrontiersin.orgthermofisher.com The regulation of Pbx3 is highly context-dependent, with different mechanisms observed in various cellular environments.
Regulation of Pbx3 Protein Stability
The half-life and abundance of the Pbx3 protein are controlled by a dynamic interplay of stabilizing and degradative processes, most notably involving the ubiquitin-proteasome system (UPS).
In breast cancer cells, Pbx3 stability is actively maintained through deubiquitination. ijbs.comijbs.com Research has identified that the Angiotensin II receptor-associated protein (ATRAP) directs the deubiquitinating enzyme Ubiquitin-specific protease 14 (USP14) to bind to Pbx3. ijbs.comijbs.com This interaction prevents the proteasomal degradation of Pbx3, thereby stabilizing the protein and increasing its intracellular levels. ijbs.com The functional significance of this is highlighted by findings that depleting ATRAP leads to a marked reduction in the half-life of the Pbx3 protein. ijbs.com
Conversely, studies in hepatoma cells have presented a different regulatory picture. In this context, Pbx3 was identified as an inherently unstable protein with a short half-life. nih.gov However, its degradation was found to occur through a mechanism independent of the ubiquitin-proteasome system. nih.gov Treatment of these cells with the proteasome inhibitor MG132 did not lead to an accumulation of Pbx3; instead, it significantly decreased Pbx3 protein levels, suggesting an indirect and more complex regulatory pathway is at play in liver cancer cells. nih.gov
Furthermore, the stability of PBX proteins, including Pbx3, can be influenced by signaling molecules. Treatment with retinoic acid has been shown to significantly increase the half-life of PBX proteins from approximately 6 hours to 12 hours. mdpi.com
Table 1: Factors Regulating Pbx3 Protein Stability
| Regulator | Cellular Context | Effect on Pbx3 Stability | Mechanism | Reference |
|---|---|---|---|---|
| ATRAP / USP14 | Breast Cancer | Increase | ATRAP facilitates USP14-mediated deubiquitination, protecting Pbx3 from proteasomal degradation. | ijbs.comijbs.com |
| MG132 (Proteasome Inhibitor) | Hepatoma | Decrease | Indicates degradation is independent of the proteasome system in this context; the mechanism is indirect. | nih.gov |
| Retinoic Acid | Embryonic Stem Cells | Increase | Increases protein half-life from ~6 to ~12 hours. | mdpi.com |
Modulation of Pbx3 Activity
The activity of Pbx3 as a transcription factor is modulated by PTMs and its interaction with other proteins and signaling pathways. These interactions are fundamental to its ability to regulate gene expression programs involved in oncogenesis.
Pbx3 is known to interact with and influence several key cancer-related signaling pathways, including the AKT, MAPK/ERK, and WNT pathways. mdpi.com A significant mechanism of Pbx3 activity is its ability to promote signaling through the AKT pathway. mdpi.com Ectopic expression of Pbx3 has been shown to increase the levels of phosphorylated AKT at the Ser473 residue, a marker of AKT activation. mdpi.comresearchgate.net This effect may be partly mediated by a Pbx3-driven increase in the expression of Thyroid hormone receptor interactor 2 (TRIP2), which subsequently binds to AKT and promotes its phosphorylation. mdpi.com
The function of Pbx3 is also defined by its role within protein complexes. A critical interaction occurs between Pbx3 and Myeloid Ecotropic Viral Integration Site 1 (Meis1), another TALE homeodomain protein. haematologica.org Pbx3 binds directly to Meis1, and this dimerization serves to stabilize the Meis1 protein. researchgate.net In the absence of Pbx3, Meis1 is highly unstable and is rapidly targeted for degradation by the proteasome. haematologica.orgresearchgate.net By binding to Meis1, Pbx3 physically blocks an ubiquitination site, thereby protecting Meis1 from degradation and extending its half-life. haematologica.orgresearchgate.net This Pbx3-Meis1 heterodimer is essential for the formation of stable, high-affinity transcriptional complexes with HOXA9, which are critical for driving leukemogenesis. mdpi.comhaematologica.org
As a transcription factor itself, Pbx3 activity involves the direct regulation of target genes. It has been shown to suppress the expression of the tumor suppressor p53 by binding directly to its promoter. nih.gov In contrast, Pbx3 can activate the transcription of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway, thereby reprogramming glucose metabolism in cancer cells. nih.govijbs.com
Table 2: Key Pbx3 Interacting Proteins and Functional Outcomes
| Interacting Protein | Effect of Interaction | Downstream Consequence | Reference |
|---|---|---|---|
| Meis1 | Pbx3 binding stabilizes Meis1 by preventing its ubiquitination and proteasomal degradation. | Formation of stable HOXA9/Pbx3/Meis1 complexes essential for leukemic transformation. | haematologica.orgresearchgate.net |
| AKT | Pbx3 promotes the phosphorylation (activation) of AKT at Ser473, possibly via TRIP2. | Activation of the pro-survival and pro-proliferative AKT signaling pathway. | mdpi.comresearchgate.net |
| USP14 | The deubiquitinase USP14 removes ubiquitin chains from Pbx3. | Increased stability and accumulation of Pbx3 protein. | ijbs.comijbs.com |
| p53 (promoter) | Pbx3 binds to the p53 promoter and suppresses its transcriptional activity. | Decreased expression of the tumor suppressor p53. | nih.gov |
| G6PD (promoter) | Pbx3 binds to the G6PD promoter and activates its transcription. | Increased G6PD expression and enhanced pentose phosphate pathway activity. | nih.govijbs.com |
Conclusion
Proto-oncogene protein Pbx3 is a transcription factor of significant importance in both developmental biology and cancer. Its unique ability to bind DNA independently and its role as a crucial cofactor for other transcription factors, particularly HOX proteins, place it at the center of complex regulatory networks. While essential for normal organogenesis, its aberrant expression contributes to the initiation and progression of a wide range of cancers. The intricate regulation of Pbx3 by protein-protein interactions and microRNAs highlights the precise control required for its normal function. Continued research into the multifaceted roles of Pbx3 will undoubtedly provide further insights into fundamental biological processes and may pave the way for novel therapeutic strategies targeting Pbx3-driven diseases.
Research Methodologies and Experimental Models in Proto Oncogene Protein Pbx3 Studies
In Vitro Cell Culture Models
In vitro studies using cultured cell lines have been fundamental in investigating the cellular and molecular functions of Pbx3. These models offer a controlled environment to manipulate gene expression and observe the direct consequences on cellular behavior.
To understand the necessity of Pbx3 for specific cellular processes, researchers employ gene silencing techniques to reduce or eliminate its expression. Short hairpin RNA (shRNA) has been a common tool to achieve knockdown of Pbx3. For instance, depletion of Pbx3 expression using shRNA has been shown to dramatically inhibit the transformation of mouse bone marrow progenitor cells induced by MLL-AF9, a common leukemic fusion protein nih.govashpublications.org. Similarly, silencing Pbx3 in glioma cells has been demonstrated to reduce their proliferation nih.gov.
More recently, the CRISPR/Cas9 system has been utilized for precise and permanent gene knockout. In a mouse model of MLL-AF9 induced Acute Myeloid Leukemia (AML), the deletion of Pbx3 using CRISPR/Cas9 significantly prolonged the survival of leukemic mice by decreasing the capacity of leukemia stem cells and promoting their apoptosis nih.gov.
Conversely, to study the effects of elevated Pbx3 levels, which are often observed in cancers, overexpression systems are employed. Forced expression of Pbx3, often in conjunction with its cofactors like HOXA9 or MEIS1, has been instrumental in demonstrating its oncogenic potential. These overexpression studies have shown that Pbx3 can synergize with other proteins to promote cell transformation and immortalization in vitro nih.govashpublications.orgnih.gov.
| Technique | Application in Pbx3 Research | Key Finding | References |
|---|---|---|---|
| shRNA (short hairpin RNA) | Knockdown of Pbx3 expression in cancer cell lines. | Depletion of Pbx3 inhibits MLL-fusion-mediated cell transformation. | ashpublications.org |
| CRISPR/Cas9 | Deletion of Pbx3 in leukemic cells. | Pbx3 deletion prolongs survival in a mouse model of AML by promoting leukemia stem cell apoptosis. | nih.gov |
| Forced Overexpression | Ectopic expression of Pbx3 in hematopoietic progenitor cells. | Co-expression of PBX3 and HOXA9 promotes cell transformation and immortalization. | nih.govashpublications.org |
A variety of functional assays are used to assess the impact of Pbx3 modulation on cancer cell behavior.
Cell Proliferation and Transformation: Colony-forming and replating assays are standard methods to evaluate the ability of Pbx3 to induce cell transformation and immortalization ashpublications.orgnih.gov. These assays measure the capacity of single cells to proliferate and form colonies over multiple passages. Studies have shown that co-expression of PBX3 and MEIS1 is sufficient to transform and immortalize normal mouse bone marrow progenitor cells nih.gov.
Apoptosis: To determine the role of Pbx3 in cell survival, apoptosis assays are performed. For example, silencing Pbx3 has been shown to induce apoptosis in pancreatic cancer cells nih.gov.
Migration and Invasion: The involvement of Pbx3 in metastasis is investigated using wound healing and Boyden chamber (or Transwell) assays nih.gov. Ectopic expression of Pbx3 in colorectal cancer cells with low metastatic potential was found to promote their migration and invasion nih.gov. Overexpression of Pbx3 has also been linked to an increase in the activity of matrix metalloproteinase 9 (MMP9), a key enzyme in metastasis mdpi.com.
Luciferase reporter assays are a powerful tool to investigate whether Pbx3 can regulate the transcriptional activity of other genes thermofisher.comspringernature.comfishersci.euyoutube.com. In this assay, the promoter region of a potential target gene is cloned upstream of a luciferase reporter gene. This construct is then introduced into cells along with a vector expressing Pbx3. An increase or decrease in light output from the luciferase enzyme indicates that Pbx3 activates or represses the promoter of the target gene, respectively. For example, luciferase reporter assays have demonstrated that Pbx3 can directly bind to the promoter of glucose-6-phosphate dehydrogenase (G6PD) and enhance its transcriptional activity nih.gov. Conversely, Pbx3 has been shown to bind to the p53 promoter and suppress its transcriptional activity, leading to decreased expression of the downstream target p21 nih.govnih.gov.
To understand the molecular mechanisms of Pbx3 function, various biochemical assays are employed.
Protein Expression: Western blotting is routinely used to determine the levels of Pbx3 protein in cells following gene silencing or overexpression experiments nih.gov. This technique confirms the successful manipulation of Pbx3 expression and allows for the examination of its effects on downstream signaling proteins, such as phosphorylated AKT researchgate.net.
Protein Interactions: The interaction of Pbx3 with other proteins, particularly HOX proteins, is crucial for its function. Co-immunoprecipitation (Co-IP) assays are used to demonstrate these physical interactions within a cellular context. The development of a small peptide, HXR9, designed to specifically disrupt the interaction between HOX and PBX proteins, has been used to selectively kill leukemic cells with high HOXA/PBX3 expression nih.govashpublications.org.
Enzymatic Activity: In cases where Pbx3 regulates the expression of enzymes, assays to measure their activity are conducted. For instance, the positive regulation of G6PD by Pbx3 was confirmed by measuring G6PD enzymatic activity in cells with altered Pbx3 expression nih.gov.
In Vivo Animal Models
While in vitro models are invaluable, in vivo animal models are essential to study the role of Pbx3 in the complex environment of a whole organism, particularly in the context of cancer development and progression.
Genetically engineered mouse models (GEMMs) have been pivotal in establishing the causal role of Pbx3 in leukemogenesis frontiersin.org. A common approach involves retrovirally transducing bone marrow progenitor cells from donor mice with constructs to overexpress Pbx3, either alone or in combination with other proto-oncogenes like HOXA9 or MEIS1. These modified cells are then transplanted into recipient mice.
These studies have yielded significant findings:
Mice transplanted with cells co-overexpressing PBX3 and HOXA9 develop fatal AML significantly faster than mice overexpressing HOXA9 alone, while PBX3 overexpression by itself does not induce leukemia nih.govashpublications.orgresearchgate.net.
Co-expression of PBX3 and MEIS1 is also sufficient to cause AML in vivo, with a latency similar to that of the MLL-AF9 fusion gene nih.gov.
These mouse models have confirmed that Pbx3 plays a specific and critical role as a cofactor in leukemia development, a role that cannot be substituted by other Pbx family members like Pbx1 or Pbx2 mdpi.com.
| Mouse Model | Methodology | Key Finding | References |
|---|---|---|---|
| Bone Marrow Transplant (BMT) Model | Transplantation of bone marrow cells transduced to co-overexpress PBX3 and HOXA9 into recipient mice. | Co-expression of PBX3 and HOXA9 rapidly induces fatal Acute Myeloid Leukemia (AML). | nih.govashpublications.orgresearchgate.net |
| BMT Model | Transplantation of bone marrow cells transduced to co-overexpress PBX3 and MEIS1 into recipient mice. | Co-expression of PBX3 and MEIS1 is sufficient to induce AML with a latency similar to MLL-AF9. | nih.gov |
| CRISPR-edited Leukemic Mouse Model | Deletion of Pbx3 in MLL-AF9 induced AML cells using CRISPR/Cas9 in a mouse model. | Pbx3 deletion significantly prolongs survival and reduces the leukemia burden. | nih.gov |
Xenograft Models for Tumor Growth and Metastasis Studies
Xenograft models, particularly those involving the engraftment of human tumor cells into immunodeficient mice, are pivotal in elucidating the role of proto-oncogene protein Pbx3 in cancer progression. These in vivo systems allow for the direct observation and measurement of tumor growth and metastasis, providing critical insights into the oncogenic functions of Pbx3.
One significant application of xenograft models in Pbx3 research has been in the context of gastric cancer. Studies have demonstrated that the overexpression of Pbx3 in gastric cancer cells leads to enhanced tumor invasion and metastasis. nih.gov In a nude mouse xenograft model, the introduction of Pbx3-overexpressing gastric cancer cells resulted in a significantly higher number of peritoneal nodules compared to control groups. nih.gov This finding strongly suggests that Pbx3 plays a crucial role in promoting the metastatic spread of gastric cancer in a living organism.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, offer a more clinically relevant approach. youtube.comspringernature.commdpi.com These models are considered to better recapitulate the heterogeneity and molecular characteristics of the original human tumor. springernature.commdpi.com While specific studies focusing on Pbx3 in PDX models are emerging, this methodology holds great promise for investigating the protein's role in tumor progression and its potential as a therapeutic target in a personalized medicine context.
The table below summarizes key findings from xenograft studies investigating the role of Pbx3 in tumor growth and metastasis.
| Cancer Type | Model System | Key Findings Regarding Pbx3 |
| Gastric Cancer | Nude mouse xenograft | Overexpression promoted peritoneal metastasis. |
Developmental Models (e.g., Chick Embryos, Zebrafish) for Morphogenesis Studies
Developmental models, such as zebrafish (Danio rerio), are instrumental in understanding the fundamental roles of proteins like Pbx3 in morphogenesis and embryonic development. The optical transparency of zebrafish embryos and their rapid external development make them a powerful system for in vivo imaging and genetic manipulation. mdpi.commdpi.com
Research utilizing zebrafish has provided significant insights into the functions of the Pbx gene family during embryogenesis. Zebrafish have been used to model the effects of variants in human Pbx genes. For instance, a study investigated a human PBX3 variant (p.A136V) associated with congenital heart defects. nih.govbiologists.com By introducing the homologous variant into the zebrafish pbx4 gene, researchers demonstrated that this specific change enhances cardiac morphogenesis defects when another key cardiac development factor, Hand2, is lost. nih.govbiologists.com This highlights the role of Pbx proteins as potential genetic modifiers in developmental disorders.
Furthermore, studies in zebrafish have revealed a novel regulatory relationship between Pbx and the lbx genes, which are crucial for neural and muscle development. Depletion of Pbx in zebrafish embryos resulted in the significant downregulation of lbx1 genes, suggesting that Pbx is a key upstream regulator of lbx during hindbrain and spinal cord patterning. cdnsciencepub.com
The following table outlines key findings from developmental model studies related to Pbx function.
| Model Organism | Area of Study | Key Findings Related to Pbx Function |
| Zebrafish (Danio rerio) | Cardiac Morphogenesis | A human PBX3 variant homolog enhances cardiac defects in a sensitized genetic background. nih.govbiologists.com |
| Zebrafish (Danio rerio) | Hindbrain and Spinal Cord Development | Pbx is required for the proper expression of lbx1 genes, which are involved in neural specification. cdnsciencepub.com |
Advanced Molecular Biology and Omics Techniques
The study of this compound has been significantly advanced by the application of sophisticated molecular biology and "omics" techniques. These powerful methodologies allow for a comprehensive understanding of Pbx3's function at the molecular level, from its interaction with DNA to its influence on the transcriptome and proteome.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Analysis
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins, such as transcription factors like Pbx3. illumina.comnih.govnih.gov The method involves cross-linking proteins to DNA in living cells, followed by the fragmentation of chromatin. An antibody specific to the protein of interest, in this case, Pbx3, is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced, revealing the specific genomic regions where Pbx3 was bound. illumina.comyoutube.com
By mapping these binding sites across the genome, researchers can identify the target genes directly regulated by Pbx3. This information is crucial for understanding the gene regulatory networks that Pbx3 controls to influence cellular processes like proliferation, differentiation, and tumorigenesis. The analysis of motifs within the identified binding regions can also reveal co-regulatory factors that partner with Pbx3 to modulate gene expression. youtube.com
Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) for Chromatin Accessibility
The Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) is a method used to map chromatin accessibility across the entire genome. illumina.comuth.educmu.edu This technique utilizes a hyperactive Tn5 transposase to simultaneously fragment and tag open chromatin regions with sequencing adapters. illumina.comuth.edu By sequencing these tagged fragments, a genome-wide map of accessible DNA is generated.
In the context of Pbx3 research, ATAC-seq can provide valuable information about the chromatin landscape in which Pbx3 functions. illumina.com By comparing ATAC-seq profiles in cells with differing levels of Pbx3, researchers can determine if Pbx3 expression leads to changes in chromatin accessibility at its target loci, thereby influencing the binding of other transcription factors. This technique is particularly useful in developmental models like zebrafish to study how Pbx3 influences chromatin structure during embryogenesis. nih.gov
Gene Expression Profiling (e.g., Microarray, RNA-seq) for Transcriptomic Analysis
Gene expression profiling techniques, such as microarrays and RNA sequencing (RNA-seq), are essential for understanding the downstream transcriptional consequences of Pbx3 activity. nih.gov These methods allow for the simultaneous measurement of the expression levels of thousands of genes. nih.gov
RNA-seq has largely become the preferred method due to its broader dynamic range and ability to detect novel transcripts and isoforms. nih.gov By comparing the transcriptomes of cells with high and low Pbx3 expression, researchers can identify genes and pathways that are either activated or repressed by Pbx3. For example, studies have shown that high Pbx3 expression is associated with changes in the expression of genes involved in epithelial-mesenchymal transition (EMT), such as N-cadherin, vimentin, and E-cadherin. nih.gov
The table below provides a comparison of these two techniques for transcriptomic analysis.
| Feature | Microarray | RNA-Seq |
| Principle | Hybridization of labeled cDNA to predefined probes on a solid surface. | Direct sequencing of cDNA fragments. |
| Dynamic Range | More limited. | Broader, allowing for more sensitive detection of low and high abundance transcripts. nih.gov |
| Discovery of Novel Transcripts | Not possible, as it relies on known sequences. | Enables the discovery of novel transcripts, isoforms, and gene fusions. |
| Specificity | Can be affected by cross-hybridization. nih.gov | Generally higher, with less background noise. |
Proteomic Approaches for Pbx3 Post-Translational Modifications and Interactome Mapping
Proteomic approaches, primarily based on mass spectrometry, are indispensable for characterizing the post-translational modifications (PTMs) of Pbx3 and for mapping its protein-protein interaction network (interactome). nih.govnih.govsemanticscholar.org PTMs, such as phosphorylation, ubiquitination, and acetylation, can significantly impact a protein's stability, localization, and activity. youtube.com Mass spectrometry can identify the specific sites and types of these modifications on Pbx3. nih.govsemanticscholar.org
Mapping the Pbx3 interactome is crucial for understanding how it functions within larger protein complexes. Techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) can identify proteins that physically associate with Pbx3. youtube.com A key interaction identified for Pbx3 is with MEIS proteins. This interaction is critical for the stability of MEIS, as in the absence of Pbx3, MEIS is rapidly targeted for proteasome-dependent degradation. nih.gov This finding underscores the importance of the Pbx3-MEIS complex in the formation of stable and functional transcriptional regulatory units. nih.gov
Computational and Structural Biology Approaches in this compound Studies
Computational and structural biology approaches have become indispensable in elucidating the complex roles of the this compound. These methods provide powerful tools to predict regulatory elements, analyze complex gene networks, determine three-dimensional structures, and model dynamic signaling pathways, offering deep insights into Pbx3 function and its deregulation in disease.
Bioinformatics Tools for Promoter Prediction and Gene Network Analysis
Bioinformatics tools are crucial for identifying the regulatory architecture of the PBX3 gene and understanding its functional context within broader cellular networks.
Promoter Prediction: The identification of promoter regions and transcription factor binding sites (TFBS) is a key step in understanding the regulation of PBX3 expression. While direct experimental validation is essential, a variety of bioinformatics tools are available to predict these regulatory elements. These tools use algorithms to scan genomic sequences for features characteristic of promoters, such as CpG islands and specific DNA motifs recognized by transcription factors. For instance, leptin has been shown to increase PBX3 mRNA expression by enhancing the activity of its promoter in a STAT3-dependent manner, an interaction that can be investigated using promoter analysis software nih.gov.
Gene Network Analysis: Understanding the function of Pbx3 requires placing it within the context of complex gene regulatory networks. Transcriptome analyses have been employed to identify key regulators and networks associated with Pbx3, particularly in cancers like acute myeloid leukemia (AML) cancerindex.org. These analyses have revealed that Pbx3 is a critical cofactor for HOXA9 in leukemogenesis and is often co-overexpressed with HOX genes in specific AML subtypes ashpublications.org. Bioinformatics platforms are used to analyze large gene expression datasets (e.g., from The Cancer Genome Atlas - TCGA) to uncover co-expression patterns and build regulatory networks, identifying Pbx3 as a central node in pathways controlling cell proliferation and survival cancerindex.org. These network models have shown that Pbx3 expression can be indirectly regulated by transcription factors like SNAIL and ZEB1 through the modulation of microRNAs aacrjournals.org.
Table 1: Representative Bioinformatics Tools in Pbx3 Research
| Tool Category | Specific Tool Examples | Application in Pbx3 Studies |
|---|---|---|
| Promoter Prediction & TFBS Analysis | MatInspector, TESS (Transcription Element Search System), MEME Suite | Identification of potential transcription factor binding sites and regulatory elements in the PBX3 promoter region to understand its transcriptional regulation startbioinfo.orgreddit.com. |
| Gene Network & Pathway Analysis | Ingenuity Pathway Analysis (IPA), Cytoscape | Analysis of transcriptomic data to construct Pbx3-centric gene regulatory networks and identify key interacting partners and affected pathways in diseases like cancer cancerindex.org. |
| MicroRNA Target Prediction | TargetScan, miRDB | Prediction and validation of microRNAs (e.g., let-7c, miR-200b, miR-222, miR-424) that target the 3'UTR of PBX3 mRNA, regulating its expression nih.gov. |
Structural Analysis of Pbx3 and its Complexes (e.g., NMR Spectroscopy, Homology Modeling)
Determining the three-dimensional structure of Pbx3 is vital for understanding its mechanism of action, particularly how it binds to DNA and interacts with other proteins.
Homology Modeling: Due to the high degree of sequence conservation among PBX family members, homology modeling is a powerful technique to generate structural models of Pbx3 wikipedia.org. Pbx3 shares extensive sequence identity with Pbx1 and Pbx2, especially within the highly conserved homeodomain and PBC domains, which mediate DNA binding and protein-protein interactions, respectively nih.govmdpi.com. By using the experimentally determined structures of related homologous proteins (templates), researchers can construct high-quality atomic-resolution models of Pbx3 wikipedia.org. These models are instrumental in visualizing the architecture of the DNA-binding homeodomain and predicting how Pbx3 forms heterodimers with HOX proteins to regulate target gene transcription ashpublications.org. The predicted Pbx3 protein is 94% identical to Pbx1 over a large region of 266 amino acids, providing a strong basis for accurate comparative modeling nih.gov.
Structural Features: Pbx3 is a member of the TALE (three-amino-acid-loop-extension) superclass of homeodomain proteins aacrjournals.orgwikigenes.org. A key feature that distinguishes Pbx3 from some other PBX proteins is its ability to bind DNA with high affinity as a monomer or a homodimer, recognizing the consensus sequence TGATTGATTTGAT mdpi.comwikigenes.org. Structural analyses, aided by modeling, help to elucidate how the TALE motif contributes to this specific DNA-binding capability and how interactions with cofactors like MEIS proteins can stabilize these complexes ashpublications.org. While specific studies employing Nuclear Magnetic Resonance (NMR) spectroscopy exclusively on Pbx3 are not widely documented, this technique remains a valuable tool for studying the structure and dynamics of proteins and protein-DNA complexes in solution.
Table 2: Key Structural Features of Pbx3
| Structural Domain/Feature | Function | Relevance for Structural Analysis |
|---|---|---|
| Homeodomain | Mediates sequence-specific DNA binding mdpi.com. | Primary target for homology modeling based on other known homeodomain structures. Crucial for understanding how Pbx3 recognizes specific DNA sequences. |
| PBC Domain | Facilitates interaction with cofactor proteins like HOX and MEIS mdpi.com. | Modeling this domain helps in understanding the structural basis of Pbx3-cofactor complex formation, which is key to its biological function. |
| TALE Motif | A conserved three-amino-acid loop extension characteristic of this protein family, contributing to DNA binding stability aacrjournals.orgwikigenes.org. | Structural analysis helps define the role of this motif in the unique DNA-binding properties of TALE proteins. |
| Carboxy Terminus | Region of divergence among PBX proteins; subject to alternative splicing, creating different isoforms nih.gov. | Modeling different isoforms is necessary to understand their potentially distinct functional properties and interactions. |
Computational Modeling of Pbx3-Mediated Signaling Pathways
Computational modeling allows for the simulation and analysis of the complex signaling networks in which Pbx3 participates. These models can integrate experimental data to predict network behavior and identify critical regulatory points nih.govcmu.edu.
Pbx3 is a key player and regulator in multiple oncogenic signaling pathways, and its interactions can be represented and analyzed using mathematical and computational frameworks mdpi.comresearchgate.net. These models help to understand the dynamics of pathway activation and the consequences of Pbx3 overexpression or inhibition.
Key Pbx3-Associated Pathways:
MAPK/ERK Pathway: Pbx3 has been shown to induce invasion and metastasis in colorectal cancer cells, partly through the activation of the MAPK/ERK signaling pathway nih.gov. Computational models can simulate the flow of signals from upstream activators, through the kinase cascade, to downstream effectors, clarifying how Pbx3 expression levels modulate pathway output.
AKT Pathway: Pbx3 enhances signaling through the AKT pathway by upregulating the expression of the AKT activator protein, TRIP2 mdpi.com. Modeling this interaction can predict how Pbx3 contributes to cell survival and proliferation by promoting the phosphorylation and activation of AKT mdpi.com.
WNT Pathway: In colorectal cancer, Pbx3 expression is induced by WNT activation and is highly expressed in cells with active WNT signaling aacrjournals.org. Computational models of the WNT pathway can incorporate Pbx3 as a downstream target, helping to elucidate its role in WNT-driven processes like epithelial-to-mesenchymal transition (EMT) aacrjournals.orgmdpi.com.
These modeling approaches can range from ordinary differential equations (ODEs) that describe the reaction kinetics of pathway components to more complex, multi-scale models that integrate signaling with gene regulation nih.govcmu.edu. By simulating these pathways, researchers can generate testable hypotheses about how Pbx3 dysregulation contributes to disease phenotypes.
Table 3: Pbx3 in Key Signaling Pathways for Computational Modeling
| Signaling Pathway | Key Pbx3 Interaction/Role | Downstream Effect |
|---|---|---|
| MAPK/ERK | Activates the pathway, potentially through upstream components like the tyrosine kinase receptor Flt3 mdpi.comnih.gov. | Increased cell invasion and metastasis nih.gov. |
| AKT | Increases signaling by activating expression of the AKT activator, TRIP2 mdpi.com. | Enhanced cell survival and proliferation mdpi.comresearchgate.net. |
| WNT | Expression is induced by WNT signaling; required for a full EMT phenotype aacrjournals.orgmdpi.com. | Promotion of epithelial-to-mesenchymal transition (EMT), invasion, and metastasis mdpi.comresearchgate.net. |
Future Directions in Proto Oncogene Protein Pbx3 Research
Elucidating Unexplored Molecular Mechanisms of Pbx3 Action
While Pbx3 is known to regulate gene expression by binding to specific DNA sequences, often in concert with other transcription factors like HOX proteins, the full spectrum of its molecular mechanisms is yet to be fully understood. nih.govnih.gov A significant portion of its functions, particularly in the context of cancer, remains to be elucidated. nih.gov
Future research should prioritize dissecting the downstream effects of Pbx3 that are independent of its classical partnerships with HOX proteins. For instance, Pbx3 has been shown to directly bind to the promoter of the tumor suppressor p53 and suppress its transcriptional activity, representing a novel regulatory mechanism. nih.gov Further investigation is needed to determine if Pbx3 similarly regulates other key cellular genes independently of HOX cofactors.
Another emerging area of interest is the role of Pbx3 in metabolic reprogramming, a hallmark of cancer. Recent studies have revealed that Pbx3 can promote the pentose (B10789219) phosphate (B84403) pathway (PPP) by enhancing the expression of glucose-6-phosphate dehydrogenase (G6PD). nih.gov This finding opens up a new avenue of research into how Pbx3 influences cellular metabolism to support cell proliferation and survival. Unexplored areas include identifying other metabolic pathways regulated by Pbx3 and the specific mechanisms by which it senses and responds to metabolic cues.
Moreover, the post-translational modifications of Pbx3 and their impact on its function are largely unknown. Investigating how phosphorylation, ubiquitination, or other modifications affect Pbx3's stability, subcellular localization, and interaction with other proteins will provide a more complete picture of its regulation and activity.
Identifying Novel Pbx3 Interaction Partners and Regulatory Networks
The function of Pbx3 is intrinsically linked to its interaction with other proteins. While its association with HOX and MEIS proteins is well-established, there is a compelling need to identify a broader network of interaction partners to fully grasp its functional diversity. mdpi.comeur.nlashpublications.org
Modern proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), should be employed in various cellular contexts to systematically identify novel Pbx3-interacting proteins. This could uncover previously unknown complexes and pathways regulated by Pbx3. For example, while Pbx3 is known to influence major signaling pathways such as the MEK/ERK, AKT, and WNT pathways, the direct protein-protein interactions that mediate this influence are not fully mapped out. mdpi.comresearchgate.netnih.gov
The regulatory networks governing Pbx3 expression are also an area for further exploration. It is known that Pbx3 is post-transcriptionally regulated by a number of microRNAs (miRNAs), such as miR-let-7b, miR-181, and miR-495. mdpi.comnih.gov Future research should aim to identify the full complement of miRNAs and other non-coding RNAs that regulate Pbx3 expression in different tissues and disease states. Additionally, upstream signaling pathways and transcription factors that control Pbx3 gene expression warrant further investigation. For instance, leptin has been shown to increase Pbx3 mRNA expression via a STAT3-dependent mechanism in breast cancer cells, suggesting that other cytokine and growth factor signaling pathways may also regulate Pbx3. nih.gov
Investigating the Context-Dependent Roles of Pbx3 Isoforms
The human PBX3 gene can undergo alternative splicing to produce different protein isoforms. nih.govgenecards.org These isoforms may have distinct functions, and their expression can be context-dependent. However, the specific roles of these different Pbx3 isoforms are largely uninvestigated.
Studies have identified novel Pbx3 isoforms, such as PBX3C and PBX3D, which exhibit differential expression patterns between normal and leukemia cells. nih.gov Intriguingly, these isoforms show altered interaction capabilities, being unable to interact with PREP1 and only weakly interacting with MEIS proteins. nih.gov This suggests that alternative splicing can generate Pbx3 variants with unique functional properties.
Future research should focus on a systematic characterization of all Pbx3 isoforms. This includes determining their tissue-specific and disease-specific expression patterns, their subcellular localization, their unique and overlapping sets of interacting proteins, and their specific target genes. Understanding the functional consequences of isoform switching will be crucial for deciphering the context-dependent roles of Pbx3 in both normal physiology and disease.
Table 1: Known and Novel Isoforms of Proto-Oncogene Protein Pbx3
| Isoform | Expression Profile | Interaction Partners | Putative Function |
| PBX3A (canonical) | Ubiquitously expressed nih.gov | HOX proteins, MEIS proteins, PREP1 | Transcriptional co-activator/repressor |
| PBX3B (canonical) | Ubiquitously expressed nih.gov | HOX proteins, MEIS proteins, PREP1 | Transcriptional co-activator/repressor |
| PBX3C (novel) | Favored in leukemia cells nih.gov | Weakly interacts with MEIS proteins, does not interact with PREP1 nih.gov | May act in opposition to canonical PBX proteins nih.gov |
| PBX3D (novel) | Favored in normal cells nih.gov | Weakly interacts with MEIS proteins, does not interact with PREP1 nih.gov | May affect PBX3-mediated transcriptional regulation through alternative complex formation nih.gov |
Developing Advanced Preclinical Models for Pbx3 Functional Studies
To gain deeper insights into the in vivo functions of Pbx3, the development of more sophisticated preclinical models is essential. Current research has utilized mouse models of leukemia, including those with MLL-rearrangements, and xenograft models to study the role of Pbx3 in cancer. eur.nlresearchgate.net While informative, these models may not fully recapitulate the complexity of human diseases.
The generation of conditional knockout and knock-in mouse models for Pbx3 and its specific isoforms will be invaluable for dissecting its roles in a tissue-specific and temporal manner. For instance, a mesenchymal-specific loss of Pbx1/2 in mice has been shown to generate specific limb phenotypes, highlighting the power of such models. nih.gov Similar approaches for Pbx3 would allow for a detailed investigation of its function in various developmental processes and adult tissue homeostasis.
Furthermore, the development of patient-derived xenograft (PDX) models and organoid cultures will provide more clinically relevant platforms for studying Pbx3 function. These models better preserve the genetic and phenotypic heterogeneity of human tumors and can be used to investigate the role of Pbx3 in tumor initiation, progression, and response to experimental perturbations.
Exploring Pbx3 as a Research Target for Modulating Cellular Pathways (Excluding Therapeutic Application in Humans)
Given its involvement in fundamental cellular processes such as proliferation, apoptosis, and metabolism, Pbx3 presents an attractive target for modulating these pathways for research purposes. nih.govnih.gov The development of specific inhibitors or modulators of Pbx3 function would be powerful research tools.
One promising approach is to target the protein-protein interactions of Pbx3. For example, a small peptide named HXR9 has been developed to specifically disrupt the interaction between HOX and PBX proteins. eur.nlashpublications.org This peptide has been used in preclinical studies to selectively kill leukemic cells that overexpress HOXA/PBX3 genes. eur.nl The development of more potent and specific small molecules or peptides that disrupt the Pbx3-HOX interface or other critical Pbx3 interactions would be highly valuable for basic research.
Furthermore, advanced gene-editing technologies like CRISPR/Cas9 can be used to precisely manipulate the PBX3 gene in cell lines and animal models. This allows for the study of the functional consequences of specific mutations, the deletion of certain domains, or the alteration of regulatory elements. These tools will be instrumental in dissecting the precise molecular functions of Pbx3 and its role in various cellular pathways.
Q & A
Q. What are the structural and functional domains of PBX3, and how do they contribute to its role as a transcription factor?
PBX3 contains a homeodomain critical for DNA binding and transcriptional regulation. It also has conserved regions flanking the homeodomain that mediate interactions with HOX proteins and other cofactors (e.g., MEIS1) to enhance DNA-binding specificity . The UniProt entry (P40426) details its 430-amino-acid sequence, including a 60-amino-acid homeodomain and a C-terminal region involved in protein-protein interactions . Structural homology studies show >90% sequence conservation in the homeodomain across mammals, suggesting evolutionary importance .
Q. How is PBX3 expression regulated across tissues, and what are its baseline expression profiles in normal vs. cancerous cells?
PBX3 is ubiquitously expressed in fetal and adult tissues but shows elevated levels in cancers like colorectal carcinoma, glioblastoma, and leukemia . In normal tissues, PBX3 RNA undergoes alternative splicing to produce isoforms with distinct C-terminal domains, which may modulate transcriptional activity . Quantitative PCR and RNA-seq are standard methods to profile PBX3 expression, with normalization to housekeeping genes (e.g., GAPDH) .
Q. What experimental models are suitable for studying PBX3 loss- or gain-of-function in vitro and in vivo?
- In vitro: Use shRNA or CRISPR-Cas9 for knockdown in cancer cell lines (e.g., HCT116, U251). Overexpression can be achieved via lentiviral vectors .
- In vivo: Transgenic mice with conditional PBX3 knockout (e.g., Cre-loxP system) or xenograft models to assess tumorigenesis .
- Functional assays: Luciferase reporters with PBX3-binding motifs (e.g., 5'-ATCAATCAA-3') to measure transcriptional activity .
Advanced Research Questions
Q. How does PBX3 interact with HOXA9 in leukemogenesis, and what methodologies can validate this interaction for therapeutic targeting?
PBX3 stabilizes HOXA9 binding to DNA, driving oncogenic programs in acute myeloid leukemia (AML). Key approaches include:
- Co-immunoprecipitation (Co-IP): Validate physical interactions in leukemia cell lysates .
- ChIP-seq: Map co-binding sites of PBX3 and HOXA9 at promoters of oncogenes like MYC .
- Therapeutic disruption: Use competitive inhibitors like HXR9 peptide to block PBX3-HOXA9 binding, followed by cytotoxicity assays (MTT/Annexin V) in AML cell lines .
Q. What mechanisms underlie PBX3's dual role as an activator and repressor of SHH in craniofacial development?
In chick embryos, PBX1 activates SHH, while PBX3 represses it via competitive binding to a non-coding regulatory sequence near the SHH locus . Methodologies:
- Chromatin accessibility assays (ATAC-seq): Identify open chromatin regions in the SHH locus .
- Differential binding analysis (DiffBind): Compare PBX1 and PBX3 ChIP-seq peaks to pinpoint repressive vs. activating motifs .
- In situ hybridization: Visualize SHH expression changes after PBX3 knockdown in the frontonasal ectodermal zone (FEZ) .
Q. How does PBX3 drive metabolic reprogramming via the pentose phosphate pathway (PPP) in cancer cells?
PBX3 upregulates G6PD, the rate-limiting enzyme in the PPP, enhancing NADPH production and tumor proliferation . Key methods:
- Enzymatic assays: Measure G6PD activity spectrophotometrically (340 nm absorbance for NADPH) .
- Metabolomics: Track glucose flux using ¹³C-labeled glucose and LC-MS .
- siRNA rescue experiments: Re-express G6PD in PBX3-knockdown cells to confirm pathway dependency .
Q. How can contradictory findings about PBX3's oncogenic vs. tumor-suppressive roles be reconciled across cancer types?
Context-dependent roles arise from tissue-specific cofactors (e.g., MEIS1 in leukemia vs. MAPK in glioma). Strategies:
- Pathway enrichment analysis (KEGG/GO): Compare PBX3-associated pathways in RNA-seq datasets from diverse cancers .
- Isoform-specific knockdown: Target alternatively spliced PBX3 variants to assess functional divergence .
- Patient-derived xenografts (PDX): Evaluate PBX3's impact on tumor growth in immunocompromised mice with varying genetic backgrounds .
Q. What high-throughput screening approaches can identify PBX3 inhibitors, and how are their efficacy validated?
- Virtual screening: Use PBX3’s crystal structure (if unavailable, AlphaFold2-predicted models) to dock small molecules into the homeodomain .
- Natural compound libraries: Test extracts like Ganoderma lucidum (GLE) for PBX3 suppression via CCK-8 viability assays and Western blotting .
- Transcriptomic profiling (RNA-seq): Confirm downstream target repression (e.g., G6PD, SHH) post-treatment .
Methodological Considerations
- Data contradiction resolution: Use meta-analysis tools (e.g., RevMan) to aggregate findings from public databases (PROTCOM, neXtProt) .
- Antibody validation: Ensure specificity in Western blotting/IF using PBX3-knockout controls and peptides for blocking .
- Ethical compliance: For human tissue studies, adhere to IRB protocols for participant selection and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
